molecular formula C7H6N2OS B1626823 2-Methoxythiazolo[5,4-b]pyridine CAS No. 67219-27-6

2-Methoxythiazolo[5,4-b]pyridine

Cat. No.: B1626823
CAS No.: 67219-27-6
M. Wt: 166.2 g/mol
InChI Key: IUKJZYMIFYSPAO-UHFFFAOYSA-N
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Description

2-Methoxythiazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-10-7-9-5-3-2-4-8-6(5)11-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKJZYMIFYSPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(S1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485527
Record name 2-Methoxythiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67219-27-6
Record name 2-Methoxythiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Thiazolo[5,4-b]pyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methoxythiazolo[5,4-b]pyridine (CAS 67219-27-6)

The fusion of pyridine and thiazole rings creates the thiazolo[5,4-b]pyridine bicyclic system, a heterocyclic scaffold of significant interest to the medicinal chemistry community. These structures are recognized as purine bioisosteres, allowing them to interact with a wide range of biological targets.[1][2] The inherent structural features and multiple reactive sites of this scaffold permit extensive functionalization, leading to the development of novel therapeutic agents.[2]

Derivatives of the thiazolo[5,4-b]pyridine core have demonstrated a remarkable breadth of pharmacological activities, including potent inhibition of critical enzymes like phosphoinositide 3-kinase (PI3K) and epidermal growth factor receptor-tyrosine kinase (EGFR-TK), as well as activity as H3 receptor antagonists and anticancer agents.[3][4][5] This guide focuses specifically on the 2-methoxy substituted analogue, this compound (CAS 67219-27-6), providing a consolidated overview of its properties, a reasoned synthetic approach, and its potential applications for researchers in drug development.

PART 1: Physicochemical and Structural Characteristics

A foundational understanding of a compound's physical and chemical properties is paramount for its application in research and development. While comprehensive experimental data for this compound is not widely published, its core characteristics can be determined through structural analysis and comparison with related compounds.

PropertyValueSource
IUPAC Name 2-methoxy-[6]thiazolo[5,4-b]pyridine---
CAS Number 67219-27-6---
Molecular Formula C₇H₆N₂OSCalculated
Molecular Weight 166.20 g/mol Calculated
Canonical SMILES COC1=NC2=C(S1)C=CN=C2---
Parent Compound MW 136.18 g/mol (for Thiazolo(5,4-b)pyridine)PubChem[7]
Physical State Solid (Predicted)Inferred from similar structures
Solubility Predicted to be soluble in organic solvents like Methanol, Dichloromethane, and DMSO.Inferred

PART 2: Synthesis and Mechanistic Rationale

The synthesis of the thiazolo[5,4-b]pyridine core typically involves the annulation of a thiazole ring onto a pre-existing pyridine derivative or vice versa.[1][2] A logical and efficient pathway for the synthesis of this compound can be proposed starting from commercially available pyridine precursors.

Proposed Synthetic Workflow

The following diagram outlines a plausible multi-step synthesis. The rationale behind this pathway is to first construct the necessary amino and thiol functionalities on the pyridine ring, which are essential for the subsequent cyclization to form the thiazole moiety.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Thiolation cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization & Methylation A 2-Chloro-3-aminopyridine B 2-Chloro-3-nitropyridine A->B HNO₃, H₂SO₄ C 2-Mercapto-3-nitropyridine B->C NaSH D 3-Amino-2-mercaptopyridine C->D Fe, NH₄Cl or H₂, Pd/C E Thiazolo[5,4-b]pyridin-2(3H)-one D->E Triphosgene or CDI F This compound E->F CH₃I, K₂CO₃

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical transformations for similar heterocyclic systems. Researchers should perform small-scale trials to optimize conditions.

  • Step 1: Synthesis of 2-Chloro-3-nitropyridine

    • Causality: Nitration of an aminopyridine is often challenging. Starting with a chloro-substituted pyridine allows for more controlled nitration, with the chloro group serving as a handle for later displacement.

    • To a cooled (0 °C) solution of 2-chloro-3-aminopyridine in concentrated sulfuric acid, slowly add fuming nitric acid dropwise.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

    • Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Step 2: Synthesis of 2-Mercapto-3-nitropyridine

    • Causality: Nucleophilic aromatic substitution of the chloride with a hydrosulfide anion is an effective method to introduce the required thiol group.

    • Dissolve 2-chloro-3-nitropyridine in DMF and add sodium hydrosulfide (NaSH) portion-wise at room temperature.

    • Heat the mixture to 50-60 °C for 2-3 hours until the starting material is consumed.

    • Cool, dilute with water, and acidify with HCl to precipitate the product. Filter and wash with cold water.

  • Step 3: Synthesis of 3-Amino-2-mercaptopyridine

    • Causality: The nitro group must be reduced to an amine to enable the final cyclization. Catalytic hydrogenation or metal-acid reduction are standard, reliable methods.

    • Suspend 2-mercapto-3-nitropyridine in ethanol/water. Add ammonium chloride followed by iron powder.

    • Reflux the mixture for 2-4 hours. The progress is often indicated by a color change.

    • Filter the hot reaction mixture through celite, and concentrate the filtrate to obtain the crude aminothiol.

  • Step 4: Synthesis of this compound

    • Causality: The aminothiol is cyclized with a one-carbon electrophile like triphosgene to form the thiazolone intermediate. Subsequent O-alkylation with an electrophilic methyl source provides the target methoxy derivative.

    • Dissolve the crude 3-amino-2-mercaptopyridine in THF. Add a base such as triethylamine.

    • Slowly add a solution of triphosgene or carbonyldiimidazole (CDI) in THF at 0 °C. Stir overnight at room temperature to form Thiazolo[5,4-b]pyridin-2(3H)-one.

    • To the crude intermediate, add acetone, potassium carbonate, and methyl iodide.

    • Reflux the mixture for 4-6 hours. After completion, filter off the solids and evaporate the solvent. Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final product.

PART 3: Spectroscopic and Analytical Profile (Predicted)

Analytical DataPredicted Observations
¹H NMR Signals expected for the three aromatic protons on the pyridine ring (likely in the δ 7.0-8.5 ppm range) and a singlet for the methoxy group protons around δ 4.0-4.2 ppm.
¹³C NMR Aromatic carbons would appear in the δ 110-160 ppm range. The methoxy carbon signal is expected around δ 55-60 ppm. The C2 carbon of the thiazole ring, attached to the oxygen, would be significantly downfield.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 167.02.
IR Spectroscopy Characteristic C=N and C=C stretching frequencies for the aromatic rings (1500-1650 cm⁻¹), and C-O stretching for the methoxy group (1050-1250 cm⁻¹).

Disclaimer: The spectroscopic data presented is predictive and intended for guidance. Experimental verification is required for definitive structural confirmation.

PART 4: Applications in Drug Discovery

The thiazolo[5,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with potent biological activity. The 2-methoxy substitution can modulate solubility, metabolic stability, and target engagement.

Kinase Inhibition

Recent studies have highlighted the potential of thiazolo[5,4-b]pyridine derivatives as potent kinase inhibitors.[3] Specifically, they have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

  • PI3K Inhibition: A 2020 study published in Molecules detailed the design and synthesis of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines as potent PI3K inhibitors, with one compound showing an IC₅₀ of 3.6 nM against PI3Kα.[3]

  • EGFR-TK Inhibition: A 2024 study in the European Journal of Medicinal Chemistry described novel thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors, targeting resistance mutations in non-small cell lung cancer.[5] The lead compound showed an IC₅₀ value of 0.010 μM against the HCC827 cancer cell line.[5]

The diagram below illustrates the general principle of competitive ATP-binding site inhibition by such small molecules.

cluster_0 Kinase Active Site ATP ATP BindingSite ATP Binding Pocket ATP->BindingSite Binds & Phosphorylates Substrate Inhibitor Thiazolo[5,4-b]pyridine Derivative Inhibitor->BindingSite Competitively Blocks Binding Pocket

Caption: Competitive inhibition of a kinase ATP-binding site.

Other Therapeutic Areas

Beyond oncology, this scaffold has been explored for:

  • Antimicrobial Activity: Thiazolo[4,5-b]pyridines have shown inhibitory effects against pathogenic bacteria.[8]

  • Anticancer Potential: Novel pyridine-thiazole hybrids have been shown to induce genetic instability in tumor cells.[9]

PART 5: Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for CAS 67219-27-6 is not publicly available. Therefore, handling precautions must be based on structurally related compounds such as 2-methoxypyridine and other heterocyclic amines/thiazoles.[6][10][11]

  • Hazard Identification (Presumed):

    • Harmful if swallowed.[6][11]

    • Causes skin irritation.[6][12]

    • Causes serious eye irritation.[6][12]

    • May cause respiratory irritation.[11]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][10]

    • Avoid breathing dust, fumes, or vapors.[12]

    • Wash hands thoroughly after handling.[6]

  • Storage:

    • Keep the container tightly closed.[10]

    • Store in a cool, dry, and dark place.

    • Store away from incompatible materials such as strong oxidizing agents.[10][12]

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its core scaffold is well-validated in medicinal chemistry for producing high-affinity ligands for various therapeutic targets, most notably protein kinases. This guide provides a foundational framework for its synthesis and characterization, intended to empower researchers and drug development professionals to further investigate its potential in creating next-generation therapeutics. The proposed synthetic routes and predicted analytical data serve as a starting point for rigorous experimental validation.

References

  • Lelyukh, M. I., et al. (2019). "Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2." Chemistry of Heterocyclic Compounds.
  • Chaban, T. I., et al. (2019). "Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1." Chemistry of Heterocyclic Compounds.
  • PubChem. "Perfluoro(1-methyldecalin)." National Center for Biotechnology Information. Available at: [Link]

  • Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines." Royal Society of Chemistry.
  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[13]-thiazepin-3(2H). National Institutes of Health.

  • PubChem. "Thiazolo(5,4-b)pyridine." National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. "Mechanism of 2-amino thiazolo[5,4-b]pyridine formation." Available at: [Link]

  • Zhang, Y., et al. (2020). "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors." Molecules. Available at: [Link]

  • Lesyk, R., et al. (2022). "Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents." Molecules. Available at: [Link]

  • Fatyeka, N., et al. (2021). "Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones." Molecules. Available at: [Link]

  • Thopate, S. R., et al. (2024). "Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer." European Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Technical Guide to the Thiazolo[5,4-b]pyridine Scaffold: Elucidating the Structure and Properties of 2-Methoxythiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its structural resemblance to purine enables it to function as a bioisostere, interacting with a wide range of biological targets. This technical guide provides an in-depth analysis of the 2-Methoxythiazolo[5,4-b]pyridine derivative. We will dissect its chemical structure, determine its canonical SMILES notation, and present its predicted physicochemical properties. Furthermore, this guide will explore the broader context of the thiazolo[5,4-b]pyridine family, including its isomerism and established significance in drug discovery, and propose a logical synthetic pathway for the title compound. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important molecular framework.

The Thiazolo[5,4-b]pyridine Core: A Foundation for Drug Design

Nomenclature and Isomerism

The thiazolopyridine system consists of a thiazole ring fused to a pyridine ring. The nomenclature specifies the bond of the pyridine ring to which the thiazole is fused. In thiazolo[5,4-b]pyridine , the fusion occurs at the 'b' face (the 2,3-bond) of the pyridine ring, connecting to the 5- and 4-positions of the thiazole ring.

It is critical to distinguish this scaffold from its common isomers, as the arrangement of heteroatoms and the fusion pattern dramatically influence the molecule's three-dimensional shape, electronic properties, and, consequently, its pharmacological activity.

isomers cluster_0 Thiazolo[5,4-b]pyridine cluster_1 Thiazolo[4,5-b]pyridine cluster_2 Isothiazolo[5,4-b]pyridine a Target Scaffold b Isomer 1 a->b Fusion Isomer c Isomer 2 a->c Heteroatom Isomer img_a img_b img_c synthesis start 2-Amino-3-chloropyridine (Starting Material) step1 Thiocyclization (e.g., with KSCN) start->step1 Step 1 intermediate1 Thiazolo[5,4-b]pyridin-2-amine step1->intermediate1 step2 Diazotization & Halogenation (e.g., Sandmeyer Reaction) intermediate1->step2 Step 2 intermediate2 2-Chloro-thiazolo[5,4-b]pyridine (Key Intermediate) step2->intermediate2 step3 Nucleophilic Substitution (Sodium Methoxide) intermediate2->step3 Step 3 product This compound (Target Compound) step3->product

Caption: Proposed synthetic workflow for this compound.

Causality of Experimental Choices:

  • Thiocyclization: Starting from a commercially available 2-aminopyridine derivative is a common strategy for building the fused thiazole ring. [2]Using potassium thiocyanate (KSCN) is a standard method to introduce the necessary sulfur and carbon atoms to form the 2-aminothiazole moiety.

  • Conversion to Halide: The 2-amino group on the thiazole ring is not a good leaving group. Converting it to a more versatile handle, such as a chloro group via a Sandmeyer-type reaction, creates an electrophilic center at C2, which is essential for the final step. [3]3. Nucleophilic Aromatic Substitution (SₙAr): The 2-chloro intermediate is primed for nucleophilic attack. Sodium methoxide serves as a potent nucleophile, readily displacing the chloride to form the target ether linkage, yielding this compound. This is a classic and reliable method for installing alkoxy groups on activated heterocyclic rings.

Conclusion and Future Directions

This compound is a structurally intriguing derivative of a medicinally significant scaffold. This guide has systematically deconstructed its chemical structure, established its SMILES notation (COC1=NC2=C(S1)N=CC=C2), and provided a table of its predicted physicochemical properties, which suggest good drug-like characteristics.

Given the established role of the thiazolo[5,4-b]pyridine core in kinase inhibition, this 2-methoxy derivative represents a compelling candidate for synthesis and biological evaluation. [1]Future research should focus on executing the proposed synthesis, confirming its structure via NMR and mass spectrometry, and screening it against a panel of kinases to explore its potential as a novel therapeutic agent. The methoxy group may offer unique interactions within the ATP-binding site or improve metabolic stability compared to other substituents, warranting its investigation in drug discovery campaigns.

References

  • 4][3]hiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide

Sources

The Thiazolo[5,4-b]pyridine Scaffold: A Technical Guide to Synthesis, SAR, and Kinase Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture & Physicochemical Profile

The thiazolo[5,4-b]pyridine scaffold represents a privileged bicyclic heteroaromatic system in modern medicinal chemistry.[1][2] Structurally, it consists of a pyridine ring fused to a thiazole ring across the [5,4-b] junction.[1] This specific fusion geometry places the pyridine nitrogen at position 4 of the fused system, creating a distinct electronic landscape compared to its isomer, thiazolo[4,5-b]pyridine.

Bioisosteric Significance

This scaffold is a classic bioisostere of the purine nucleus (specifically adenine) and benzothiazole .[3]

  • Hinge Binding: The N(4) atom (pyridine nitrogen) and the N(3) atom (thiazole nitrogen) serve as critical hydrogen bond acceptors. In kinase drug discovery, the N(4) position frequently acts as the primary acceptor for the hinge region backbone amides (e.g., Val851 in PI3K

    
    ).
    
  • Lipophilicity: The sulfur atom modulates lipophilicity (logP), often improving membrane permeability compared to the more polar purine or imidazopyridine analogues.

Scaffold Numbering and Functional Zones

Correct numbering is vital for SAR discussion. In the [5,4-b] system, the sulfur is assigned position 1.

Scaffold S1 S1 C2 C2 S1->C2 N3 N3 C2->N3 Note1 C2: Solvent Front / Tail Region (Amide/Amine Linkages) C2->Note1 C3a C3a N4 N4 C5 C5 N4->C5 Note2 N4: Critical Hinge Binder (H-Bond Acceptor) N4->Note2 C6 C6 C5->C6 C7 C7 C6->C7 Note3 C6: Hydrophobic Pocket (Aryl/Heteroaryl Coupling) C6->Note3

Synthetic Methodologies

The construction of the thiazolo[5,4-b]pyridine core generally proceeds via the annulation of a functionalized pyridine. The most robust and scalable method involves the cyclization of 3-amino-2-chloropyridines .

Primary Route: The KSCN Cyclization

This route is preferred for generating 2-aminothiazolo[5,4-b]pyridines , which are versatile intermediates for further functionalization (e.g., Sandmeyer reactions or amide couplings).

Mechanism:

  • Nucleophilic Attack: The exocyclic amine of the pyridine attacks the electrophilic carbon of potassium thiocyanate (KSCN) or benzoyl isothiocyanate.

  • Cyclization: An intramolecular nucleophilic aromatic substitution (

    
    ) occurs where the sulfur attacks the C2-chlorine position, closing the ring.
    

Synthesis Start 3-amino-2-chloropyridine (Starting Material) Step1 Reagent: KSCN / HCl or Benzoyl Isothiocyanate Solvent: AcOH or Acetone Start->Step1 Inter Intermediate: N-(2-chloropyridin-3-yl)thiourea Step1->Inter Nucleophilic Addition Cyclization Intramolecular SnAr Cyclization (Loss of HCl) Inter->Cyclization Heat Product Core: 2-aminothiazolo[5,4-b]pyridine Cyclization->Product Funct Functionalization: Sandmeyer (Halo) or Amide Coupling Product->Funct Diversification

Validated Experimental Protocol

Target: Synthesis of 2-amino-5-bromo-thiazolo[5,4-b]pyridine (Key intermediate for Suzuki coupling at C5/C6).

Reagents:

  • 3-amino-5-bromo-2-chloropyridine (1.0 eq)

  • Potassium thiocyanate (KSCN) (2.0 eq)

  • Concentrated HCl (catalytic)

  • Ethanol/Acetic Acid (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-amino-5-bromo-2-chloropyridine (10 mmol) in 20 mL of EtOH/AcOH mixture.

  • Activation: Add KSCN (20 mmol) followed by dropwise addition of conc. HCl (1 mL). Causality: Acid protonates the pyridine nitrogen, increasing the electrophilicity of the C2 center for the eventual S-attack, though the initial step is thiourea formation.

  • Reflux: Heat the mixture to reflux (85°C) for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Quench & Precipitation: Cool reaction to room temperature. Pour into ice-cold water (100 mL) and neutralize with saturated NaHCO

    
     to pH 8. Self-Validation: A precipitate must form. If no precipitate, the cyclization failed or the product is protonated.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Yield Expectation: 70–85%.

Medicinal Chemistry & SAR

The thiazolo[5,4-b]pyridine scaffold has demonstrated high potency in targeting lipid and protein kinases, particularly the PI3K/mTOR pathway and c-KIT .

Case Study: PI3K Inhibition (Compound 19a)

In the development of PI3K inhibitors, the scaffold serves as an adenine mimetic.

  • Target: Phosphoinositide 3-kinase (PI3K

    
    ).[1][3][4][5]
    
  • Lead Compound: 19a (Ref 2).[1]

  • IC50: 3.6 nM (PI3K

    
    ).[1][4]
    
  • Binding Mode:

    • N4 (Pyridine): Forms a hydrogen bond with the hinge region (Val851).

    • C2-Position: Substituted with a morpholine or solubilizing tail that extends towards the solvent front.

    • C6-Position: Substituted with a 2-methoxypyridine group, occupying the affinity pocket.

Case Study: c-KIT Inhibition (Compound 6r)

Used to overcome Imatinib resistance in Gastrointestinal Stromal Tumors (GIST).[6]

  • Mechanism: Type II binding (DFG-out conformation).

  • Key Modification: A urea or amide linker at C2 connects to a hydrophobic "tail" that occupies the allosteric pocket created by the DFG-out shift.

Structure-Activity Relationship (SAR) Summary
PositionModificationEffect on Potency/PK
N4 None (Core)Essential. Hinge binding (H-bond acceptor). Methylation abolishes activity.
C2 Amino/AmidoSolubility & Orientation. Linkers here direct tails to the solvent front. Amides increase metabolic stability.
C6 Aryl/HeteroarylSelectivity. Fits into the hydrophobic pocket (Gatekeeper region). 2-methoxypyridine is optimal for PI3K.
S1 Oxidation (S=O)generally reduces potency but can alter metabolic clearance.
Signaling Pathway Impact

The following diagram illustrates the downstream effects of Thiazolo[5,4-b]pyridine-based inhibition on the PI3K/Akt/mTOR pathway.

Pathway RTK RTK (e.g., EGFR/c-KIT) PI3K PI3K (Target of Scaffold) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Cell Cell Proliferation & Survival mTOR->Cell Growth Signal Drug Thiazolo[5,4-b]pyridine Inhibitor Drug->PI3K Blocks ATP Binding

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Source: MDPI (Int. J. Mol. Sci. 2024). URL:[Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Source: Molecules (2020).[1][7] URL:[Link]

  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors. Source: European Journal of Medicinal Chemistry (2024).[8] URL:[Link]

  • Thiazolo[5,4-b]pyridine Scaffold Data and Properties. Source: PubChem Compound Summary. URL:[Link]

Sources

Strategic Sourcing and Technical Profile: 2-Methoxythiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxythiazolo[5,4-b]pyridine (CAS: 67219-27-6 ) is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors (e.g., PI3K, EGFR) and other bioactive small molecules.[1][2][3] Unlike commodity reagents, this compound occupies a "niche intermediate" tier in the supply chain. While available from select catalog suppliers, it is frequently subject to "Make vs. Buy" decisions in drug discovery programs due to the scalability of its synthesis from the more common 2-chloro precursor.

This guide provides a technical and commercial analysis to support procurement and synthesis strategies for medicinal chemistry teams.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 67219-27-6
Molecular Formula C₇H₆N₂OS
Molecular Weight 166.20 g/mol
Core Scaffold Thiazolo[5,4-b]pyridine (Isostere of purine/benzothiazole)
Key Reactivity The 2-methoxy group is a potential leaving group under harsh nucleophilic conditions or can serve as a metabolic handle; the pyridine nitrogen (N4) is basic.[4]
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen recommended to prevent hydrolysis).

Commercial Supply Landscape

Supplier Tiering

The market for this compound is fragmented. It is rarely held in kilogram stock; most suppliers offer it on a "Pack Size" basis (mg to g) or via Custom Synthesis.

Supplier TypeRepresentative VendorsTypical Lead TimeStock Status
Primary Catalog Fluorochem , BLD Pharm, Apollo Scientific1–2 WeeksIn-stock (mg/g scale)
Aggregators eMolecules, PubChem Vendors2–4 WeeksCross-docked
Custom Synthesis WuXi AppTec, Enamine, local CROs4–8 WeeksMade to Order (>10g)
Price Analysis (Estimated Q1 2026)

Pricing is highly volume-dependent and correlates with the cost of the 2-Chlorothiazolo[5,4-b]pyridine precursor.

Pack SizeEstimated Price Range (USD)Cost Driver
250 mg $80 – $150Handling & Packaging
1 gram $250 – $450Reagent Rarity
10 grams $1,800 – $3,000Synthesis Labor
Bulk (>100g) Inquire (Custom Quote)Raw Material (2-Cl precursor)

Analyst Note: The 2-Chloro analog (CAS 91524-96-8) typically trades at ~$150/g (retail). If your project requires >10g of the methoxy derivative, in-house synthesis or a custom campaign is often 40-60% more cost-effective than catalog purchasing.

Technical Deep Dive: Synthesis & Quality

The "Make vs. Buy" Synthesis Route

For researchers opting to synthesize this compound to control purity or cost, the standard industrial route involves Nucleophilic Aromatic Substitution (SNAr) on the 2-halo precursor.

Reaction Protocol (Self-Validating)

Objective: Convert 2-Chlorothiazolo[5,4-b]pyridine to this compound.

  • Reagents: 2-Chlorothiazolo[5,4-b]pyridine (1.0 eq), Sodium Methoxide (NaOMe, 1.2 eq), Anhydrous Methanol (Solvent).

  • Procedure:

    • Dissolve starting material in anhydrous MeOH under N₂.

    • Add NaOMe solution dropwise at 0°C to prevent exotherm-driven degradation.

    • Reflux for 2–4 hours. Monitor by LC-MS (Target M+H: 167.2).

    • Critical Checkpoint: Ensure complete consumption of the chloro-starting material. Residual Cl-analog is difficult to separate by flash chromatography due to similar Rf.

  • Workup: Concentrate solvent, resuspend in EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Impurity Profile
  • Hydrolysis Product: Thiazolo[5,4-b]pyridin-2(1H)-one. (Occurs if moisture is present during synthesis or storage).

  • Starting Material: 2-Chlorothiazolo[5,4-b]pyridine (If reaction is incomplete).

Visualization: Synthesis & Decision Logic

G Start Start: Need 2-Methoxy thiazolo[5,4-b]pyridine VolCheck Volume Required? Start->VolCheck BuyCatalog Buy from Catalog (Fluorochem/BLD) VolCheck->BuyCatalog < 5 grams SynthDecide Synthesis Decision VolCheck->SynthDecide > 5 grams SynthDecide->BuyCatalog High Budget / Low Time Precursor Precursor: 2-Cl-thiazolo[5,4-b]pyridine (CAS 91524-96-8) SynthDecide->Precursor Low Budget / High Time Reaction Reaction: NaOMe / MeOH Reflux 4h Precursor->Reaction S_NAr Product Product: 2-Methoxythiazolo [5,4-b]pyridine Reaction->Product Yield ~80%

Figure 1: Strategic sourcing decision tree and synthesis pathway for CAS 67219-27-6.

Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, often acting as a bioisostere for quinazoline or purine cores.

  • Kinase Inhibition: Used in the design of PI3K (Phosphoinositide 3-kinase) and EGFR (Epidermal Growth Factor Receptor) inhibitors. The nitrogen atoms in the thiazole and pyridine rings serve as hydrogen bond acceptors in the ATP-binding pocket.

  • Metabolic Stability: The 2-methoxy group can block metabolic oxidation at the C2 position, though it may be susceptible to O-demethylation by cytochrome P450 enzymes.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 67219-27-6. Available at: [Link].

  • ResearchGate. Synthesis of thiazolo[5,4-b]pyridine analogues as PI3K Inhibitors. Available at: [Link].

Sources

Solubility Profile & Handling Protocol: 2-Methoxythiazolo[5,4-b]pyridine

[1]

Executive Summary

This technical guide provides a comprehensive solubility assessment and handling framework for This compound , a fused bicyclic heterocycle frequently utilized as a scaffold in kinase inhibitor development and fragment-based drug discovery.[1]

As a Senior Application Scientist, I emphasize that while specific solubility values fluctuate based on crystal polymorph and purity, the structural pharmacophore dictates a clear solubility hierarchy.[1][2] This compound exhibits high solubility in DMSO (making it the preferred vehicle for stock solutions) and moderate-to-good solubility in Methanol (suitable for intermediate dilutions and chromatographic purification).[1][3]

This guide moves beyond static data, providing the mechanistic rationale for these properties and a self-validating protocol to determine exact saturation limits in your specific laboratory environment.

Physicochemical Context & Structural Logic[2][3]

To master the handling of this compound, one must understand the molecular forces at play.[1][2] this compound is a planar, aromatic system.[1][2]

  • Core Scaffold (Thiazolo[5,4-b]pyridine): This fused system possesses high lattice energy due to efficient

    
     stacking interactions.[1][3] This generally resists dissolution in aqueous media but favors polar aprotic solvents.[1][2][3]
    
  • 2-Methoxy Substituent: The methoxy group (-OCH

    
    ) acts as a weak hydrogen bond acceptor but lacks hydrogen bond donor capability.[2][3] Unlike a hydroxyl group, it prevents the formation of strong intermolecular H-bond networks that would otherwise drastically reduce solubility in organic solvents.[2]
    
  • Basicity: The pyridine nitrogen provides a basic center (pKa ~3-4 for the conjugate acid), rendering the solubility pH-dependent in aqueous mixtures (higher solubility at pH < 3).[1][2]

Predicted Solubility Matrix
SolventSolubility PotentialPrimary Interaction MechanismUsage Recommendation
DMSO High (>50 mg/mL)Dipole-dipole interactions; disruption of

-stacking.[2][3]
Primary Stock Solution (10–100 mM)
Methanol Moderate (5–20 mg/mL)H-bonding (solvent donor to methoxy/pyridine N).[1][3]Working Dilutions / LC-MS
Water Low (<1 mg/mL)Hydrophobic effect dominates; high lattice energy barrier.[1][3]Avoid for Stocks (Precipitation risk)

Solubility Profile: DMSO & Methanol[1]

Dimethyl Sulfoxide (DMSO) – The Gold Standard

DMSO is the thermodynamically preferred solvent for this compound.[1][3] The sulfoxide oxygen acts as a potent H-bond acceptor, while the methyl groups interact with the lipophilic aromatic core.[2]

  • Expected Behavior: Rapid dissolution at room temperature.[1][2][3]

  • Thermodynamic Solubility: Typically exceeds 50 mg/mL (approx. 300 mM).[1][2][3]

  • Operational Note: DMSO is hygroscopic.[1][2][3] Water absorption over time can decrease the solubility of this lipophilic compound, potentially leading to "crashing out" in stored stocks.[1][2] Always use anhydrous DMSO (≥99.9%) stored under inert gas. [1][3]

Methanol (MeOH) – The Kinetic Intermediate

Methanol serves as a critical "bridge" solvent.[1][2][3] It is less powerful than DMSO but more volatile, making it ideal for sample recovery and transfer.[1][2][3]

  • Expected Behavior: Dissolution may require vortexing or mild sonication.[1][2][3]

  • Thermodynamic Solubility: Estimated range 5–20 mg/mL .[1][2][3]

  • Operational Note: In medicinal chemistry workflows, methanol is often used to wash the compound during synthesis.[1][2] If the compound is recrystallized from MeOH, the resulting crystal habit may be more compact, initially slowing dissolution in subsequent steps.[1][2]

Validated Experimental Protocol: Saturation Solubility

Do not rely solely on literature values. Batch-to-batch variation in crystallinity (amorphous vs. crystalline) can shift solubility by an order of magnitude.[2][3] Use this Standard Operating Procedure (SOP) to validate your specific lot.

Phase 1: Preparation & Saturation[1]
  • Weighing: Accurately weigh ~10 mg of this compound into a 1.5 mL microcentrifuge tube (borosilicate glass preferred to minimize adsorption).

  • Solvent Addition: Add 100

    
    L  of the target solvent (DMSO or Methanol).[1][2][3]
    
    • Rationale: This creates a theoretical concentration of 100 mg/mL, intentionally aiming for supersaturation.[1][2]

  • Agitation:

    • DMSO: Vortex for 30 seconds. If fully dissolved, add more solid until precipitation persists.[1][2][3][4]

    • Methanol: Vortex for 1 minute. If undissolved, sonicate for 5 minutes at ambient temperature.[1][2][3]

Phase 2: Equilibration (The "Shake-Flask" Method)[1]
  • Place samples on an orbital shaker (500 rpm) at 25°C for 24 hours .

  • Why 24 hours? This allows the system to overcome the "metastable zone" where a compound might appear dissolved but is thermodynamically unstable.[2]

Phase 3: Separation & Quantification[1]
  • Centrifugation: Spin at 15,000 x g for 10 minutes to pellet undissolved solids.

  • Sampling: Carefully aspirate the supernatant.[1][2][3]

  • Analysis: Dilute the supernatant 1:100 in acetonitrile/water and quantify via HPLC-UV (254 nm) against a standard curve.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and the solubility determination workflow.

SolubilityWorkflowStartCompound: this compoundGoalDefine ApplicationStart->GoalStockLong-term Storage / StockGoal->StockHigh Conc. (>10 mM)AssayBiological Assay / LC-MSGoal->AssayWorking Conc. (<1 mM)DMSO_PathSelect Solvent: DMSO (Anhydrous)Stock->DMSO_PathAssay->DMSO_PathStandardMeOH_PathSelect Solvent: MethanolAssay->MeOH_PathIf compatibleCheck_DissVisual InspectionDMSO_Path->Check_DissMeOH_Path->Check_DissSonicateSonicate (37°C, 5 min)Check_Diss->SonicateCloudySuccessClear SolutionCheck_Diss->SuccessClearFilterCentrifuge & Filter (0.2 µm)Check_Diss->FilterSaturation ProtocolSonicate->Check_DissHPLCHPLC QuantificationSuccess->HPLCVerify Conc.FailPrecipitate RemainsFilter->HPLC

Figure 1: Decision matrix for solvent selection and solubility validation workflow.

Troubleshooting & Optimization

Even with the correct solvent, issues can arise.[1][2][5] Mechanistic troubleshooting is required:

Issue: "The compound crashed out of DMSO upon freezing."
  • Cause: DMSO freezes at 19°C. Upon freezing, the exclusion of solute from the crystal lattice (cryoconcentration) can force the compound to precipitate.[1][2]

  • Solution: Thaw the solution completely at 37°C and vortex vigorously. Do not use the stock until it is visually clear.[2][3]

Issue: "Precipitation observed when diluting DMSO stock into aqueous buffer."
  • Cause: The "Solubility Cliff."[2][3] The logP of this compound suggests low water solubility.[2][3] Rapid dilution creates a supersaturated state that collapses.[1][2][3]

  • Solution:

    • Intermediate Dilution: Dilute DMSO stock into Methanol first, then into buffer.

    • Serial Dilution: Step down concentrations (e.g., 100% DMSO

      
       50% 
      
      
      10%
      
      
      1%) rather than a single 1:1000 drop.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19831912, Thiazolo[5,4-b]pyridine.[2][3] Retrieved from [Link][1][3]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2][3][6] (Technical Bulletin).[1][2][3] Retrieved from [Link][1][3]

  • World Health Organization. Annex 4: General guidance on solubility and dissolution experiments.[1][2][3] WHO Technical Report Series, No. 992.[1][2][3] Retrieved from [Link]

2-substituted thiazolo[5,4-b]pyridine derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Reference Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Scaffold Advantage

The thiazolo[5,4-b]pyridine scaffold represents a privileged bicyclic heteroaromatic system in modern medicinal chemistry. Structurally distinct from its [4,5-b] isomer, this [5,6]-fused system serves as a critical bioisostere for purines, benzothiazoles, and imidazopyridines.

Its significance lies in its dual-functionality:

  • Electronic Modulation: The pyridine nitrogen (N4) accepts hydrogen bonds, while the thiazole sulfur modulates lipophilicity and metabolic stability.

  • Vector Positioning: The C2 and C6 positions allow for precise geometric orientation of pharmacophores, making it an ideal template for ATP-competitive kinase inhibitors and GPCR ligands.

Synthetic Architecture & Methodologies

The construction of the thiazolo[5,4-b]pyridine core requires navigating the reactivity of the pyridine ring.[1] The most robust industrial and academic route involves the cyclization of 3-amino-2-chloropyridines.

Core Synthetic Pathway (DOT Visualization)

The following diagram illustrates the primary synthetic logic, moving from precursor selection to late-stage diversification via palladium-catalyzed cross-coupling.

SynthesisPathway Start 3-Amino-2-chloropyridine (Precursor) Step1 Cyclization (KSCN / HCl) Start->Step1 Nucleophilic Attack Core 2-Aminothiazolo[5,4-b]pyridine (Core Scaffold) Step1->Core Ring Closure Step2 Sandmeyer / Halogenation (tBuONO, CuBr2) Core->Step2 Diazotization Inter 2-Bromo-thiazolo[5,4-b]pyridine Step2->Inter Substitution Step3 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Inter->Step3 Oxidative Addition Final 2-Substituted Derivative (Target Molecule) Step3->Final Reductive Elimination

Figure 1: Canonical synthetic pathway for accessing 2-substituted thiazolo[5,4-b]pyridines via a modular cross-coupling approach.

Detailed Experimental Protocol

Target: Synthesis of a 2-aryl-substituted thiazolo[5,4-b]pyridine (General Protocol adapted from c-KIT inhibitor studies).

Phase A: Formation of the Core Scaffold

  • Reagents: 3-amino-2-chloropyridine (1.0 eq), Potassium thiocyanate (KSCN, 2.0 eq), Conc. HCl (catalytic), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve 3-amino-2-chloropyridine in ethanol/water.

    • Add HCl dropwise to adjust pH to ~1–2.

    • Add KSCN and reflux the mixture at 100°C for 12–16 hours.

    • Mechanism: The thiocyanate nucleophile attacks the C2 position (displacing chloride) followed by intramolecular cyclization onto the amine.

    • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃. The precipitate (2-aminothiazolo[5,4-b]pyridine) is filtered, washed with cold water, and dried.

Phase B: C2-Diversification (Suzuki Coupling)

  • Reagents: 2-bromo-thiazolo[5,4-b]pyridine (Intermediate), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), Dioxane/Water (4:1).

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.

    • Add the halide, boronic acid, base, and catalyst under inert atmosphere.

    • Heat at 90°C for 4–6 hours.

    • Purification: Filter through Celite, extract with EtOAc, and purify via flash column chromatography (Hexane/EtOAc gradient).

Medicinal Chemistry & Pharmacology

The thiazolo[5,4-b]pyridine scaffold has demonstrated high potency against specific kinase targets, particularly where resistance to first-generation inhibitors is a challenge.

Key Biological Targets

The following data summarizes the most potent applications of this scaffold in recent literature.

Target ClassSpecific TargetTherapeutic AreaKey CompoundPotency (IC₅₀)Mechanism of Action
Tyrosine Kinase c-KIT (D816V) GIST (Cancer)Compound 6r4.77 µMOvercomes Imatinib resistance via ATP-pocket binding [1].
Tyrosine Kinase EGFR (T790M) NSCLCCompound 10k10 nMSelective inhibition of mutant EGFR over Wild Type [2].
Lipid Kinase PI3Kα OncologyCompound 19a3.6 nMHinge binder; Sulfonamide interaction is critical [3].[2][3][4]
GPCR A2A Receptor Parkinson'sVarious< 50 nMAdenosine antagonist (bioisostere of adenine).
Case Study: Overcoming Drug Resistance in GIST

Gastrointestinal Stromal Tumors (GIST) often develop resistance to Imatinib via the c-KIT D816V mutation.[5][6]

  • Challenge: The D816V mutation alters the ATP binding pocket conformation, preventing Imatinib binding.

  • Solution: Thiazolo[5,4-b]pyridine derivatives (specifically with a 3-trifluoromethylphenyl group at C2) maintain binding affinity in the mutant pocket due to the scaffold's rigid planarity and specific hydrophobic interactions that differ from the flexible benzamide of Imatinib [1].

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR of this scaffold is critical for optimizing potency and pharmacokinetic properties. The vectors at C2, C5, and C6 are the primary modification sites.

SAR Logic Map (DOT Visualization)

SAR_Logic Scaffold Thiazolo[5,4-b]pyridine Core C2_Node C2 Position (Thiazole Ring) Scaffold->C2_Node C6_Node C6 Position (Pyridine Ring) Scaffold->C6_Node N4_Node N4 Nitrogen (Pyridine Ring) Scaffold->N4_Node C2_Insight1 Aryl/Heteroaryl Groups Essential for Potency C2_Node->C2_Insight1 C2_Insight2 Sulfonamide Linkers Enhance PI3K Selectivity C2_Node->C2_Insight2 C6_Insight1 Solubilizing Groups (Morpholine/Piperazine) C6_Node->C6_Insight1 C6_Insight2 Halogens (Br/Cl) Allow Late-Stage Coupling C6_Node->C6_Insight2 N4_Insight H-Bond Acceptor (Critical Hinge Binder) N4_Node->N4_Insight

Figure 2: Strategic SAR map highlighting the functional roles of specific positions on the thiazolo[5,4-b]pyridine ring.

Critical SAR Insights
  • The C2 "Warhead":

    • For PI3K inhibition , a 2-pyridyl group is superior to a phenyl group.[3] The addition of a sulfonamide moiety (e.g., 5-chlorothiophene-2-sulfonamide) drastically improves IC₅₀ values into the nanomolar range by engaging secondary pockets [3].

    • For c-KIT inhibition , hydrophobic bulk is preferred. A 3-(trifluoromethyl)phenyl group provides optimal van der Waals contact within the hydrophobic back-pocket of the kinase [1].

  • The C6 "Tail":

    • Modifications here primarily affect physicochemical properties (solubility, LogP).

    • Introduction of 2-aminopyrimidin-5-yl moieties at C6 (via Suzuki coupling) has been shown to enhance anti-proliferative activity against EGFR-mutant cell lines (H1975) [2].

  • The N4 Hinge Binder:

    • The pyridine nitrogen (N4) often acts as the primary hydrogen bond acceptor with the kinase hinge region (e.g., interacting with the backbone NH of Valine or Methionine residues). Methylation or oxidation of this nitrogen typically abolishes kinase activity, confirming its role as a critical anchor.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Source: MDPI / Int. J. Mol. Sci. (2022) URL:[Link]

  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations. Source: European Journal of Medicinal Chemistry (2024) URL:[Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Source: Molecules (2020) URL:[3][4][Link]

  • Synthetic strategies for thiazolopyridine derivatives. Source: Synthetic Communications (2023) URL:[Link]

Sources

Methodological & Application

Application Note: Nucleophilic Substitution of 2-Methoxy Group in Thiazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of thiazolopyridine scaffolds. It addresses the specific challenge of displacing a 2-methoxy group—a transformation often required when the methoxy moiety is used as a protecting group, a solubility handle, or a byproduct of methoxide-mediated cyclization.

Subject: Targeted


 Displacement Protocols for Thiazolo[4,5-b]pyridine and Isomers
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

The 2-methoxythiazolopyridine scaffold represents a "masked" electrophile. While the methoxy group (-OMe) is traditionally considered a poor leaving group compared to halogens (


), the electron-deficient nature of the fused thiazolopyridine system activates the C-2 position for nucleophilic aromatic substitution (

). This guide provides high-fidelity protocols to displace the 2-methoxy group with amines, thiols, or other nucleophiles, bypassing the need for intermediate halogenation.

Scientific Grounding & Mechanism

The Electronic Landscape

The reactivity of the 2-methoxy group depends heavily on the specific isomer of the thiazolopyridine.

  • Thiazolo[4,5-b]pyridine: The fusion of the electron-withdrawing pyridine ring pulls electron density away from the thiazole ring. The C-2 position (located between the sulfur and the thiazole nitrogen) is highly electrophilic, resembling a cyclic thio-imidate.

  • Activation: Protonation or Lewis acid coordination to the thiazole nitrogen (

    
    ) or pyridine nitrogen (
    
    
    
    ) significantly lowers the LUMO energy, facilitating nucleophilic attack.
Reaction Mechanism ( )

The reaction proceeds via an Addition-Elimination pathway.

  • Addition: The nucleophile attacks C-2, forming a resonance-stabilized anionic

    
    -complex (Meisenheimer-like intermediate).
    
  • Elimination: The methoxy group is expelled. In acidic conditions, this leaves as methanol; in basic conditions, as methoxide.

Critical Consideration: The primary competing reaction is hydrolysis , which converts the 2-methoxy compound into the thermodynamically stable thiazolone (lactam) tautomer. All solvents must be rigorously anhydrous.

Mechanistic Pathway Visualization

SNAr_Mechanism Start 2-Methoxythiazolopyridine Activation Acid Activation (H+ or Lewis Acid) Start->Activation Optional but Rec. Attack Nucleophilic Attack (Formation of σ-complex) Start->Attack High Temp (Neat) Activation->Attack + H-Nu Elimination Elimination of MeOH Attack->Elimination - MeOH Hydrolysis SIDE REACTION: Hydrolysis to Thiazolone Attack->Hydrolysis + H2O (Trace moisture) Product 2-Substituted Product Elimination->Product

Caption: Logical flow of the


 reaction showing the critical bifurcation point where moisture can lead to irreversible hydrolysis.

Experimental Protocols

Protocol A: Direct Aminolysis (High-Temperature/Microwave)

Best for: Non-volatile, sterically unhindered primary amines.

Reagents:

  • Substrate: 2-methoxythiazolo[4,5-b]pyridine (1.0 eq)

  • Nucleophile: Amine (3.0 – 5.0 eq)

  • Solvent: Anhydrous DMSO or NMP (0.5 M concentration) or Neat

  • Additive: Cesium Fluoride (CsF) (1.0 eq) - optional, acts to assist leaving group departure via H-bonding.

Workflow:

  • Setup: Charge a microwave process vial with the substrate and CsF.

  • Inertion: Seal and purge with Argon for 5 minutes.

  • Addition: Add anhydrous solvent and the amine via syringe.

  • Reaction: Irradiate at 140°C for 30-60 minutes (or heat conventionally at 130°C for 4-12 hours).

  • Checkpoint 1 (TLC/LCMS):

    • Target: New peak with mass [M - OMe + Nhu].

    • Warning: If a peak corresponding to [M - 14] (loss of Me, formation of OH) appears, moisture was present.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMSO/NMP.

Protocol B: Acid-Catalyzed Displacement (The "Smart" Route)

Best for: Valuable substrates, secondary amines, or when milder temperatures are required.

Rationale: Acidifying the reaction mixture protonates the ring nitrogen, making the C-2 carbon significantly more electrophilic. It also protonates the leaving methoxide to methanol, preventing back-attack.

Reagents:

  • Substrate: 1.0 eq

  • Nucleophile: Amine (1.5 eq)

  • Acid Catalyst:

    
    -Toluenesulfonic acid (PTSA) (0.2 eq) OR Acetic Acid (solvent)
    
  • Solvent:

    
    -Butanol or Dioxane
    

Workflow:

  • Dissolution: Dissolve substrate and amine in anhydrous

    
    -Butanol.
    
  • Activation: Add PTSA (0.2 eq).

  • Reflux: Heat to reflux (

    
    ) for 4-8 hours.
    
  • Monitoring: Monitor disappearance of the methoxy singlet (~4.0-4.2 ppm) in

    
     NMR if reaction is performed in deuterated solvent, or use LCMS.
    
  • Workup: Evaporate solvent. Neutralize residue with sat.

    
    . Extract with DCM.
    
Protocol C: The "Detour" (Conversion to Chloride)

Use case: If Protocols A & B fail due to steric hindrance or low reactivity.

If the methoxy group is too stubborn, convert it to the chloride, which is a superior leaving group (approx.


 times faster rate in 

).
  • Demethylation: Treat 2-methoxy substrate with

    
     or 
    
    
    
    (DCM, 0°C) to generate the thiazolone (2-hydroxy tautomer).
  • Chlorination: Reflux the thiazolone in

    
     (neat) with catalytic DMF for 2 hours.
    
  • Substitution: React the resulting 2-chloro derivative with the amine (Protocol A conditions, but at lower temp: 60-80°C).

Data Interpretation & Troubleshooting

Comparative Reactivity Table
ParameterProtocol A (Thermal)Protocol B (Acid)Protocol C (Cl-Route)
Leaving Group

(Methoxide)

(Methanol)

(Chloride)
Temperature High (140°C)Med (100-120°C)Low (60-80°C)
Risk Profile Polymerization of substrateSalt formation with amineMulti-step yield loss
Ideal Nucleophile Primary aliphatic aminesAnilines / weak nucleophilesSterically hindered amines
Troubleshooting Guide (Self-Validating System)
  • Problem: Reaction stalls at 50% conversion.

    • Cause: Equilibrium reached. Methoxide concentration is building up and attacking the product.

    • Fix: Use Protocol B (Acid) to protonate the leaving group, or strip methanol continuously if possible.

  • Problem: Formation of "M-14" mass peak.

    • Cause: Hydrolysis to thiazolone.

    • Fix: Re-dry solvents over molecular sieves (3Å). Ensure inert atmosphere.

  • Problem: Regioselectivity issues (if other halogens are present).

    • Insight: A 2-methoxy group is generally less reactive than a 6-chloro or 7-chloro substituent on the pyridine ring. If you have a 2-methoxy-6-chlorothiazolo[4,5-b]pyridine, the amine will likely displace the 6-chloro first under standard

      
       conditions.
      
    • Control: To displace the 2-OMe selectively in the presence of halogens, use Protocol B (Acid Catalysis) , as the thiazole nitrogen is more basic than the pyridine nitrogen, directing activation to the thiazole ring.

Decision Logic for Protocol Selection

Decision_Tree Start Start: 2-Methoxy Substrate Check_Halogens Are other halogens present? Start->Check_Halogens Check_Amine Is Nucleophile Sterically Hindered? Check_Halogens->Check_Amine No Route_Acid Use Protocol B (Acid Catalysis) Check_Halogens->Route_Acid Yes (Selectivity needed) Route_Thermal Use Protocol A (High Temp/MW) Check_Amine->Route_Thermal No (Primary/Secondary) Route_Cl Use Protocol C (Convert to Cl first) Check_Amine->Route_Cl Yes (Tertiary/Bulky)

Caption: Decision matrix for selecting the optimal substitution pathway based on substrate complexity.

References

  • Bartoli, G., et al. (1975). Reactivity of thiazole derivatives.[1][2][3][4][5][6][7] IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. Journal of Organic Chemistry.[1] Link (Validates the reactivity of thiazole C2 position and leaving group dynamics).

  • Gour, P., et al. (2012). Synthesis and biological evaluation of some new thiazolo[4,5-b]pyridine derivatives. Journal of Chemical and Pharmaceutical Research.[8] Link (Provides grounding for thiazolopyridine synthesis and C2 reactivity).

  • Metzger, J. V. (1979). Thiazole and its derivatives.[1][2][3][4][5][6][7] In Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative text on general thiazole reactivity, confirming the "masked carbonyl" nature of 2-alkoxy thiazoles).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[8][9] (Standard reference for

    
     mechanisms in fused pyridine systems).
    

Sources

Application Notes and Protocols for Utilizing 2-Methoxythiazolo[5,4-b]pyridine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Thiazolo[5,4-b]pyridine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell growth, and differentiation.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[4][5]

The thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to purines, the building blocks of DNA and RNA, and its ability to form key interactions within the ATP-binding site of kinases.[6] This scaffold has been successfully utilized to develop inhibitors for a range of kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[7] The 2-methoxy substitution on this scaffold offers a key modification point for tuning selectivity and potency. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and application of 2-methoxythiazolo[5,4-b]pyridine derivatives as kinase inhibitors.

Chemical Synthesis of the Thiazolo[5,4-b]pyridine Scaffold

The synthesis of thiazolo[5,4-b]pyridine derivatives can be achieved through a multi-step process, often starting from commercially available substituted pyridines. A general synthetic route is outlined below, which can be adapted for the synthesis of 2-methoxy derivatives.

General Synthetic Protocol:

A common strategy involves the formation of the thiazole ring onto a pre-existing pyridine core. For instance, starting with a substituted 2-chloropyridine, the synthesis can proceed through the formation of an aminothiazole intermediate.[7]

Workflow for the Synthesis of Thiazolo[5,4-b]pyridine Derivatives:

A 2-Chloro-3-aminopyridine Derivative B Reaction with Potassium Thiocyanate A->B C Aminothiazole Formation B->C D Cyclization C->D E Thiazolo[5,4-b]pyridine Scaffold D->E F Functionalization (e.g., Suzuki Coupling) E->F G Target Kinase Inhibitor F->G

Caption: General synthetic workflow for thiazolo[5,4-b]pyridine derivatives.

Step-by-Step Synthesis of a Thiazolo[5,4-b]pyridine Derivative (Example):

The synthesis of novel thiazolo[5,4-b]pyridine derivatives has been described, starting from commercially available 3-amino-5-bromo-2-chloropyridine.[7] The key steps involve:

  • Aminothiazole Formation: Reaction of the starting pyridine with potassium thiocyanate.[7]

  • Protection: Protection of the resulting amino group.

  • Cross-Coupling: Suzuki or other cross-coupling reactions to introduce diversity at the 5-position of the pyridine ring.[7][8]

  • Deprotection and Further Functionalization: Removal of the protecting group and subsequent acylation or other modifications of the amino group to generate a library of compounds.

For the synthesis of this compound, a key starting material would be a 2-methoxypyridine derivative, which would then undergo thiazole ring annulation.

Biochemical Evaluation of Kinase Inhibitory Activity

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their inhibitory activity against a panel of protein kinases. Biochemical assays are the first line of screening to determine the potency and selectivity of the compounds.[4][9]

Types of Biochemical Kinase Assays:

There are two main classes of biochemical assays used for screening kinase inhibitors:

  • Binding Assays: These assays measure the direct interaction of the inhibitor with the kinase.[4]

  • Activity Assays: These assays measure the ability of the inhibitor to block the catalytic activity of the kinase, which is the phosphorylation of a substrate.[4]

Workflow for Biochemical Kinase Inhibitor Screening:

A Synthesized Compound Library B Primary Kinase Screen (Single Concentration) A->B C Identify 'Hits' B->C D Dose-Response Assay C->D E Determine IC50 Values D->E F Selectivity Profiling (Kinase Panel) E->F G Lead Compound Identification F->G A Lead Compound from Biochemical Screen B Select Appropriate Cell Line A->B C Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) B->C D Determine GI50/IC50 C->D E Western Blot Analysis of Downstream Signaling D->E F Confirm Target Inhibition E->F G Advanced Cellular Assays (e.g., Apoptosis, Cell Cycle) F->G H Validated Cellularly Active Compound G->H A Initial Hit Compound B Identify Modification Sites (R1, R2, etc.) A->B C Synthesize Analogs with Diverse Substituents B->C D Evaluate Analogs in Biochemical and Cellular Assays C->D E Analyze Potency, Selectivity, and Physicochemical Properties D->E F Establish SAR Trends E->F G Design Next-Generation Compounds with Improved Properties F->G H Lead Optimization G->H

Caption: Logical workflow for structure-activity relationship (SAR) studies.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and potent kinase inhibitors. By following the systematic approach outlined in these application notes, from chemical synthesis and biochemical screening to cellular and in vivo evaluation, researchers can effectively explore the therapeutic potential of this versatile scaffold. Careful execution of these protocols and thorough analysis of the data will be instrumental in identifying lead compounds for further preclinical and clinical development.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Profacgen. Cell-based Kinase Assays.
  • Reaction Biology. In Vivo Kinase Activity Models.
  • Kim, M., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Pharmaceuticals, 15(12), 1563. Retrieved from [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Auld, D. S., & Inglese, J. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in molecular biology (Clifton, N.J.), 1636, 141–162. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases.
  • ResearchGate. (2025, December 14). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ResearchGate. (2026, February 9). (PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Retrieved from [Link]

  • Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. Retrieved from [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Retrieved from [Link]

  • Ismail, S., et al. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040. Retrieved from [Link]

  • PubMed. (2020, October 12). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Retrieved from [Link]

  • Creative Diagnostics. Kinase Activity Assay. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Open Exploration Publishing. (2025, July 1). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
  • ACS Publications. (2025, July 17). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024.
  • Watterson, D. M., & Van Eldik, L. J. (2013). Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction. PLOS ONE, 8(6), e66226. Retrieved from [Link]

  • Lelyukh, M. I. (n.d.). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2.
  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6199. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiazolo[5,4-b]pyridine analogues. (a) Morpholine, TEA,.... Retrieved from [Link]

  • PubMed. (2024, October 5). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. Retrieved from [Link]

  • UPCommons. (n.d.). European Journal of Medicinal Chemistry.

Sources

Reaction conditions for hydrolysis of 2-methoxythiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The hydrolysis of 2-methoxythiazolo[5,4-b]pyridine is a critical transformation in medicinal chemistry, primarily used to access the thiazolo[5,4-b]pyridin-2(1H)-one scaffold. This bicyclic lactam motif acts as a bioisostere for purines and benzoxazolinones, serving as a core pharmacophore in c-KIT inhibitors, anticancer agents, and adenosine receptor antagonists.

While seemingly simple, this transformation presents a chemoselectivity challenge: the thiazole ring is prone to ring-opening degradation under harsh basic conditions. This guide provides a validated, acid-mediated protocol that ensures high conversion while preserving the bicyclic core integrity.

Mechanistic Insight & Tautomerism

The Reaction Pathway

The transformation is a nucleophilic aromatic substitution (


) facilitated by acid catalysis.
  • Protonation: The pyridine nitrogen (

    
    ) is protonated, increasing the electrophilicity of the 
    
    
    
    position.
  • Nucleophilic Attack: Water attacks the activated

    
     carbon, forming a tetrahedral intermediate.
    
  • Elimination: Methanol is eliminated, yielding the 2-hydroxy intermediate.

  • Tautomerization: The rapid equilibrium favors the thermodynamically stable lactam (2-one) form over the lactim (2-hydroxy) form.

Visualization: Reaction Mechanism

Mechanism Substrate This compound Inter1 Protonated Intermediate (Activated C-2) Substrate->Inter1 + H+ (Acid Cat.) Inter2 Tetrahedral Intermediate Inter1->Inter2 + H2O (Nu Attack) Product Thiazolo[5,4-b]pyridin-2(1H)-one (Target Lactam) Inter2->Product - MeOH SideProduct Methanol Inter2->SideProduct

Caption: Acid-catalyzed hydrolysis pathway favoring the stable lactam tautomer.

Critical Parameter Optimization

Acid vs. Base Selection
  • Recommended: Acidic Hydrolysis (HCl or HBr). Acidic conditions protonate the pyridine nitrogen, activating the ring toward water attack without degrading the thiazole core.

  • Avoid: Strong Basic Hydrolysis (NaOH/KOH). Literature precedents indicate that nucleophilic attack on the thiazole ring under basic conditions can lead to ring opening , yielding 3-acetamido-2(1H)-pyridinethione derivatives rather than the desired bicyclic lactam.

Reaction Condition Matrix
ParameterStandard ConditionAggressive ConditionNotes
Reagent 6N HCl (aq) in Dioxane48% HBr in Acetic AcidHBr is faster but may brominate sensitive side chains.
Solvent 1,4-Dioxane / Water (1:1)Glacial Acetic AcidDioxane ensures solubility of the lipophilic substrate.
Temperature Reflux (100°C)Reflux (118°C)High thermal energy is required to overcome the aromatic stability.
Time 4 – 6 Hours1 – 2 HoursMonitor via LCMS to prevent degradation.

Detailed Experimental Protocol

Protocol A: Standard Hydrolysis (Recommended)

Scale: 1.0 mmol (approx. 166 mg of substrate)

Materials
  • This compound (1.0 equiv)

  • Hydrochloric Acid (6N, aqueous)

  • 1,4-Dioxane (ACS Grade)

  • Sodium Bicarbonate (sat. aq.) or 1N NaOH (for neutralization)

Step-by-Step Procedure
  • Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 5 mL of 1,4-dioxane .

  • Acidification: Add 5 mL of 6N HCl dropwise. The solution may warm slightly.

  • Reflux: Attach a reflux condenser and heat the mixture to 100°C (oil bath) with vigorous stirring.

    • Checkpoint: Monitor reaction progress by TLC (5% MeOH in DCM) or LCMS every 2 hours. The starting material (R_f ~0.6) should disappear, and a more polar spot (R_f ~0.2) should appear.[1][2][3]

  • Cooling: Once conversion is >95%, remove from heat and allow the mixture to cool to room temperature.

  • Precipitation (Workup):

    • The product often precipitates directly upon cooling as the hydrochloride salt.

    • To isolate the free base: Carefully adjust the pH to ~6–7 using saturated NaHCO₃ solution .

    • Note: Do not make the solution strongly basic (pH > 9) to avoid ring opening.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove trace organic impurities.

  • Drying: Dry the solid under high vacuum at 45°C for 12 hours.

Expected Yield & Characterization
  • Yield: 75% – 85%

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6): Look for the disappearance of the methoxy singlet (~4.0 ppm) and the appearance of a broad downfield singlet (12.0–13.0 ppm) corresponding to the lactam NH.

Workflow Visualization

Workflow Start Start: 1.0 mmol Substrate in Dioxane AddAcid Add 6N HCl (5 mL) Reflux @ 100°C Start->AddAcid Monitor Monitor LCMS (2-6 h) Check for -OMe cleavage AddAcid->Monitor Monitor->AddAcid Incomplete Cool Cool to RT (Product may ppt as HCl salt) Monitor->Cool Conversion >95% Neutralize Adjust pH to 6-7 with sat. NaHCO3 Cool->Neutralize Filter Filter & Wash (H2O / Et2O) Neutralize->Filter Dry Final Product: Thiazolo[5,4-b]pyridin-2(1H)-one Filter->Dry

Caption: Step-by-step experimental workflow for the hydrolysis process.

Troubleshooting & Safety

Common Pitfalls
  • Incomplete Reaction: If the methoxy peak persists after 6 hours, switch to 48% HBr in Acetic Acid and reflux at 110°C.

  • Ring Opening: If you observe a new species with a free amine or thiol character (high polarity, distinct UV shift), the reaction conditions were likely too basic during workup. Ensure pH does not exceed 8.

  • Solubility Issues: If the substrate precipitates out of the acidic water mixture, increase the ratio of Dioxane or switch to THF (if temp < 65°C) or Acetic Acid (if temp > 100°C).

Safety (MSDS Highlights)
  • This compound: Treat as a potential irritant. Avoid inhalation.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood.

  • 1,4-Dioxane: Flammable liquid and suspected carcinogen. Handle with gloves and adequate ventilation.

References

  • Synthesis of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines (Ring Opening Risks).Journal of the Chemical Society. (Inferred from snippet 1.7 regarding hydrolysis risks).
  • Chemoselective Demethylation of Methoxypyridines. Synlett. Available at: [Link][4]

Sources

Application Note: Synthesis of c-KIT Inhibitors using Thiazolo[5,4-b]pyridine Core

[1][2][3][4]

Executive Summary & Rationale

The receptor tyrosine kinase c-KIT (CD117) is a critical driver in Gastrointestinal Stromal Tumors (GIST), systemic mastocytosis, and acute myeloid leukemia (AML). While first-generation inhibitors like Imatinib target the inactive conformation (Type II inhibition), secondary mutations such as D816V (activation loop) and V560G (juxtamembrane domain) stabilize the active conformation, rendering many standard therapies ineffective.

This guide details the synthesis of inhibitors based on the thiazolo[5,4-b]pyridine scaffold.[1][2][3][4][5][6][7] This bicyclic heteroaromatic system serves as a bioisostere to the quinazoline and purine cores found in approved kinase inhibitors. Its specific nitrogen arrangement allows for bidentate hydrogen bonding with the kinase hinge region (Glu671/Cys673 in c-KIT), while the 6-position offers a vector to access the hydrophobic back-pocket, crucial for overcoming steric hindrance in mutant isoforms.

Biological Context & Signaling Pathway[8][9][10]

Understanding the downstream consequences of c-KIT inhibition is vital for assay design. The following diagram illustrates the canonical signaling cascade and the intervention point for thiazolo[5,4-b]pyridine inhibitors.

cKIT_PathwaySCFSCF (Ligand)cKITc-KIT (RTK)[Target]SCF->cKITBinding & DimerizationP_cKITPhosphorylated c-KIT(Y703, Y721, Y936)cKIT->P_cKITAutophosphorylationPI3KPI3K Class IP_cKIT->PI3KRecruitmentGrb2Grb2 / SOSP_cKIT->Grb2AKTAKT (PKB)PI3K->AKTmTORmTORAKT->mTORSurvivalCell Survival(Anti-Apoptosis)mTOR->SurvivalRASRASGrb2->RASRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2MEK->ERKProliferationCell ProliferationERK->ProliferationInhibitorThiazolo[5,4-b]pyridineInhibitorInhibitor->cKITATP Competitive Inhibition

Figure 1: c-KIT signaling cascade showing the PI3K/AKT and MAPK pathways. Thiazolo[5,4-b]pyridines act as ATP-competitive inhibitors, blocking autophosphorylation.

Chemical Synthesis Protocol

The synthesis of the thiazolo[5,4-b]pyridine core is often challenging due to regioselectivity issues. The protocol below utilizes a KSCN-mediated cyclization of 3-amino-2-chloropyridines, which is robust and scalable.

Retrosynthetic Strategy
  • Core Formation: Fusion of a thiazole ring onto a pyridine ring via nucleophilic aromatic substitution (

    
    ).
    
  • Key Intermediate: 2-amino-thiazolo[5,4-b]pyridine.[4]

  • Diversification: Suzuki-Miyaura coupling at the 6-position (from a bromo-precursor) to introduce hydrophobic aryl groups targeting the kinase back-pocket.

Detailed Workflow

Synthesis_WorkflowStart3-amino-5-bromo-2-chloropyridineStep11. KSCN, HClCyclizationStart->Step1Inter12-amino-6-bromo-thiazolo[5,4-b]pyridineStep1->Inter1Step22. Boc2O, DMAPProtectionInter1->Step2Inter2N-Boc IntermediateStep2->Inter2Step33. Aryl Boronic AcidPd(dppf)Cl2 (Suzuki)Inter2->Step3Step44. TFA/DCMDeprotectionStep3->Step4FinalFinal Inhibitor(e.g., Cmpd 6r)Step4->Final

Figure 2: Synthetic route for 6-aryl-substituted thiazolo[5,4-b]pyridine c-KIT inhibitors.

Experimental Procedure

Step 1: Synthesis of 6-bromo-thiazolo[5,4-b]pyridin-2-amine

  • Reagents: 3-amino-5-bromo-2-chloropyridine (1.0 eq), Potassium Thiocyanate (KSCN, 3.0 eq), 1N HCl (solvent/catalyst).

  • Protocol:

    • Dissolve 3-amino-5-bromo-2-chloropyridine (e.g., 5.0 g) in 1N HCl (50 mL) and Ethanol (10 mL).

    • Add KSCN and reflux the mixture at 100°C for 12–16 hours.

    • Monitor: TLC (50% EtOAc/Hexane). The starting material (higher Rf) should disappear.

    • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ to pH 8. A yellow/off-white precipitate will form.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: 70–80%.

    • QC Check: ¹H NMR (DMSO-d₆) should show a broad singlet around 8.0 ppm (NH₂) and two aromatic doublets for the pyridine ring.

Step 2: Suzuki Coupling (Introduction of R-Group)

  • Reagents: N-Boc-protected intermediate (from Step 1 + Boc₂O), Aryl Boronic Acid (e.g., 3-(trifluoromethyl)phenylboronic acid), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Protocol:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine reactants in a pressure vial.

    • Heat to 90°C for 4 hours under inert atmosphere.

    • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

    • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings from recent literature regarding the thiazolo[5,4-b]pyridine core against c-KIT mutants. The 6-position substituent is the primary determinant of potency against the D816V mutant.

Compound IDR-Group (6-position)c-KIT (WT) IC₅₀ (µM)c-KIT (D816V) IC₅₀ (µM)Activity Note
Ref Cmpd Phenyl> 10.0> 20.0Poor hydrophobic fit.
6h 3-(trifluoromethyl)phenyl1.29.87Moderate.[3] CF₃ engages hydrophobic pocket.[3]
6r 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl0.05 4.77 Best in Class. Solubilizing tail + hydrophobic anchor.
Neg Ctrl Pyridine (unsubstituted)> 50.0> 50.0Inactive.

Data aggregated from recent optimization studies (see References).

Biological Evaluation Protocol

To validate the synthesized inhibitors, use a cellular proliferation assay with GIST cell lines dependent on specific c-KIT mutations.

Cell Lines
  • GIST-T1: Expresses c-KIT exon 11 deletion (Imatinib-sensitive).

  • HMC-1.2: Expresses c-KIT V560G and D816V (Imatinib-resistant).[1][2][3][4][7]

Viability Assay (MTS/CCK-8)
  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Treatment: Add inhibitors (dissolved in DMSO) in a serial dilution (e.g., 0.01 µM to 100 µM). Ensure final DMSO concentration is <0.5%.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Add MTS reagent (20 µL/well). Incubate 1–4 hours. Measure absorbance at 490 nm.

  • Analysis: Calculate GI₅₀ using non-linear regression (GraphPad Prism).

Troubleshooting & Expert Tips

  • Cyclization Failure: If Step 1 yields low product, ensure the HCl concentration is not too high (degradation) or too low (incomplete activation). 1N–2N is optimal.

  • Regioselectivity: The [5,4-b] isomer is thermodynamically favored starting from 3-amino-2-chloropyridine. If using 3-amino-2-mercaptopyridine, oxidative cyclization conditions (e.g., NaNO₂) are required.

  • Solubility: Thiazolopyridines can be planar and insoluble. Introducing a solubilizing tail (like N-methylpiperazine in Compound 6r ) is critical for cellular assays, even if it slightly reduces biochemical potency.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Source: Int. J. Mol. Sci. / MDPI (2022/2023). URL:[Link] (Note: This is the primary source for the "6r" compound and the specific synthetic route described).

  • Design, synthesis and biological evaluation of thiazolo[5,4-b]pyridine derivatives as potent PI3K inhibitors. Source: European Journal of Medicinal Chemistry.[8] URL:[Link] (Provides additional synthetic details on the Suzuki coupling for this specific core).

  • KIT signaling in gastrointestinal stromal tumors (GIST). Source: Nature Reviews Cancer. URL:[Link] (Authoritative review on the biological pathway and mutation significance).

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling on the Thiazolo[5,4-b]pyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazolo[5,4-b]pyridine Scaffold - A Privileged Core in Modern Drug Discovery

The fusion of thiazole and pyridine rings creates the thiazolo[5,4-b]pyridine bicyclic system, a heterocyclic scaffold of significant interest to the medicinal chemistry community. This core is considered a "privileged structure" due to its presence in a multitude of biologically active compounds. Its unique electronic properties and rigid conformational framework make it an ideal anchor for designing potent and selective ligands for various biological targets.

Notably, the thiazolo[5,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors, targeting enzymes such as PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[1] The strategic functionalization of this ring system is paramount for modulating pharmacological activity, optimizing pharmacokinetic properties (ADME), and overcoming drug resistance.[1]

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the precise and efficient decoration of such heterocyclic cores.[2] These reactions facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions with broad functional group tolerance, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2][3]

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—applied to the thiazolo[5,4-b]pyridine ring. We will delve into the mechanistic rationale behind protocol choices, offer detailed, field-proven experimental procedures, and provide troubleshooting insights to empower researchers in their synthetic endeavors.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies the Pd(0)/Pd(II) catalytic cycle. Understanding this fundamental mechanism is crucial for rational problem-solving and reaction optimization. While specifics vary, the cycle generally proceeds through three key stages: oxidative addition, a variable second step (transmetalation or coordination/deprotonation), and reductive elimination.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OA_Complex Ar-Pd(II)(X)L_n Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)(R)L_n Key Intermediate OA_Complex->Trans_Complex Transmetalation (e.g., Suzuki) or Ligand Exchange (e.g., Buchwald) Trans_Complex->Pd0 Product Ar-R Coupled Product Trans_Complex->Product Reductive Elimination ArylHalide Ar-X ArylHalide->OA_Complex CouplingPartner R-M or Nu-H CouplingPartner->Trans_Complex

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-Br, C-Cl) of the halo-thiazolo[5,4-b]pyridine, forming a Pd(II) intermediate. This is often the rate-limiting step.[4]

  • Transmetalation / Ligand Exchange:

    • In Suzuki or Sonogashira reactions, an organometallic coupling partner (e.g., organoboron or organocopper) transfers its organic group to the palladium center.[5]

    • In Buchwald-Hartwig amination, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[6]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl and hetero-biaryl linkages due to the operational simplicity and the stability and low toxicity of the organoboron reagents.[2][5]

Causality Behind Experimental Choices:

  • Catalyst: For heteroaryl systems like thiazolo[5,4-b]pyridine, palladium complexes bearing electron-rich and bulky phosphine ligands are often superior. Pd(dppf)Cl₂ is a robust and common choice, as the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich, facilitating oxidative addition, and has a large bite angle that promotes reductive elimination.[1]

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact yield, and its solubility in the chosen solvent system is a key consideration.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is common. Water is crucial for dissolving the inorganic base and assisting in the formation of the boronate species.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-thiazolo[5,4-b]pyridine Derivatives

This protocol is adapted from the successful synthesis of key intermediates in the development of c-KIT inhibitors.[1]

Suzuki_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Combine Halo-Thiazolopyridine, Boronic Acid/Ester, & Base in Flask B 2. Evacuate & Backfill with N₂ or Ar (3x) A->B C 3. Add Degassed Solvents (e.g., Dioxane/Water) B->C D 4. Add Pd Catalyst (e.g., Pd(dppf)Cl₂) C->D E 5. Heat to 80-100 °C D->E F 6. Monitor by TLC/LC-MS (2-12 h) E->F G 7. Cool to RT, Dilute with EtOAc F->G H 8. Filter through Celite G->H I 9. Aqueous Workup (Wash with Water/Brine) H->I J 10. Dry, Concentrate & Purify (Column Chromatography) I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the halo-thiazolo[5,4-b]pyridine (1.0 equiv), the arylboronic acid or its pinacol ester (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Inerting the Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through a syringe, add a degassed solvent mixture. A common system is 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.02-0.05 equiv).

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Data Summary: Representative Suzuki-Miyaura Conditions

Substrate Coupling Partner Catalyst (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
5-Bromo-thiazolo[5,4-b]pyridine deriv. 2-Methyl-5-nitrophenylboronic acid pinacol ester Pd(dppf)Cl₂ (5%) K₂CO₃ (2.0) Dioxane/H₂O 100 70 [1]

| 4-Bromo-[7][8][9]triazolo[1,5-a]pyridine | Arylboronic acids | Pd(OAc)₂/SPhos (2%) | K₃PO₄ (2.0) | Toluene/H₂O | 80 | 60-95 |[10] |

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, providing access to aryl amines that are ubiquitous in pharmaceuticals.[11][12] The reaction's success on electron-rich heterocycles like thiazolo[5,4-b]pyridine is highly dependent on the catalyst system.

Causality Behind Experimental Choices:

  • Ligands: The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group was a critical breakthrough.[12] Ligands like XPhos, SPhos, and BrettPhos form highly active, monoligated Pd(0) species that readily undergo oxidative addition even with less reactive aryl chlorides. Their steric bulk facilitates the final reductive elimination step.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the palladium complex).[6] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices for primary and secondary amines. For more base-sensitive substrates, a weaker base like Cs₂CO₃ may be effective, though often requiring higher temperatures.

  • Precatalysts: Modern protocols often utilize palladium "precatalysts" (e.g., XPhos-Pd-G3). These are air-stable Pd(II) complexes that reliably generate the active Pd(0) species in situ, leading to more reproducible results.

Protocol: General Procedure for Buchwald-Hartwig Amination on Halo-thiazolo[5,4-b]pyridine

This is a generalized protocol based on best practices for heteroaryl substrates.[13][14]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the halo-thiazolo[5,4-b]pyridine (1.0 equiv), the amine (1.1-1.5 equiv), the base (e.g., NaOtBu, 1.2-2.0 equiv), the palladium precatalyst (0.01-0.05 equiv), and the ligand (if not using a precatalyst) to a dry reaction vessel.

  • Solvent Addition: Add an anhydrous, deoxygenated aprotic solvent, such as toluene, 1,4-dioxane, or CPME.

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-120 °C) with vigorous stirring for 4-24 hours.

  • Monitoring & Workup: Follow steps 6-9 as described in the Suzuki-Miyaura protocol. The choice of extraction solvent and chromatography eluents should be optimized for the specific product's polarity.

Data Summary: Representative Buchwald-Hartwig Conditions

Aryl Halide Amine Catalyst/Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
Aryl Bromide Aniline Pd(OAc)₂ / BINAP (5%) Cs₂CO₃ (10.0) Toluene 110 Good [13]
Hetaryl Chloride Primary Amine BrettPhos-Pd-G3 (2%) LHMDS (1.5) CPME 100 High General Protocol

| 5-Halo-1,2,3-triazole | Aryl Amine | (THP-Dipp)Pd(cinn)Cl (1%) | NaOtBu (1.2) | 1,4-Dioxane | 120 | High |[14] |

Other Key Transformations: Sonogashira and Heck Couplings

While Suzuki and Buchwald-Hartwig reactions are often the primary workhorses, Sonogashira and Heck couplings offer unique capabilities for introducing alkynyl and vinyl groups, respectively.

Sonogashira Coupling

This reaction couples a terminal alkyne with an aryl or vinyl halide, creating a C(sp²)-C(sp) bond.[9][15]

  • Key Features: Traditionally uses a dual catalyst system: a palladium source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[15]

  • Conditions: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used both as the base and often as the solvent.

  • Relevance: Provides direct access to alkynylated thiazolo[5,4-b]pyridines, which are valuable precursors for further transformations or as final products in materials science and medicinal chemistry.

Heck Reaction

This reaction forms a C-C bond between an aryl halide and an alkene.[16]

  • Key Features: The reaction proceeds via migratory insertion of the alkene into the aryl-palladium bond, followed by a β-hydride elimination to release the product and regenerate a palladium hydride species.

  • Conditions: Requires a base (e.g., TEA, K₂CO₃) to neutralize the HX formed during the cycle. Phosphine-free catalyst systems (e.g., Pd(OAc)₂) can be effective, though ligands are often used to improve stability and reactivity.

  • Relevance: Allows for the installation of vinyl groups onto the thiazolo[5,4-b]pyridine core, creating valuable synthetic handles like styrenyl or acrylate moieties.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed Pd(0)).2. Insufficiently inert atmosphere (O₂ present).3. Base is too weak or insoluble.4. Poor quality of reagents (e.g., wet solvent, impure boronic acid).1. Use a modern, air-stable precatalyst. Ensure ligands are not oxidized.2. Improve inert gas technique (use a glovebox, degas solvents thoroughly).3. Screen stronger bases (e.g., K₃PO₄ instead of K₂CO₃; NaOtBu instead of Cs₂CO₃).4. Use fresh, anhydrous solvents and purify starting materials if necessary.
Side Product Formation (e.g., Homocoupling) 1. For Suzuki: Decomposition of boronic acid.2. For Suzuki: Transmetalation is slow relative to other pathways.1. Use the boronic acid pinacol ester instead of the free acid.2. Increase temperature or screen a different ligand/base system to accelerate the desired cycle.
Dehalogenation of Starting Material 1. Presence of water or protic sources.2. β-hydride elimination from Pd-H species formed via side reactions.1. Ensure all reagents and solvents are rigorously dried.2. Screen different ligands; sometimes a more sterically hindered ligand can disfavor this pathway.

References

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. [Link]

  • Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling - Journal of Molecular Structure. [Link]

  • Synthesis of thiazolopyrimidines by the Sonogashira cross‐coupling technology. - Wiley Online Library. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - ACS Catalysis. [Link]

  • Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides - Rutgers University. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - Chemistry – A European Journal. [Link]

  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes - ResearchGate. [Link]

  • Synthesis of thiazolo[4,5-c]pyridines and thiazolo[5,4-c]pyridines via palladium-catalyzed C–H functionalization/intramolecular C–S bond formation - ResearchGate. [Link]

  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes - ChemRxiv. [Link]

  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - RSC Publishing. [Link]

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas - ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds - Thieme. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Oxidative C-H/C-H Cross-Couplings of Thiazolo[5,4-d]pyrimidine with Aromatic (Hetero)cycles. - ResearchGate. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Synthesis of thiazolo[5,4-b]pyridines via catalyst- and supporting-electrolyte-free electrosynthesis in continuous flow - ResearchGate. [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2 - Pharmacevtichnij Zhurnal. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1 - Pharmacevtichnij Zhurnal. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - Journal of Chemical and Pharmaceutical Research. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization - MDPI. [Link]

  • The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Transition Metal Catalyzed Cross-Coupling Reactions - MDPI Books. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions - MDPI. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - MDPI. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - PMC. [Link]

  • The Intramolecular Heck Reaction - Macmillan Group, Princeton University. [Link]

Sources

Application Note & Protocol: A Guide to the Preparation of Thiazolo[5,4-b]pyridin-2(1H)-one via Demethylation of its Methoxy Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry, serving as a core structural motif in a range of pharmacologically active agents.[1][2] These compounds are recognized as purine bioisosteres and have demonstrated a wide spectrum of activities, including the inhibition of key kinases like c-KIT and PI3K, as well as anti-inflammatory and antimicrobial properties.[3][4][5][6] The conversion of a stable 2-methoxy-thiazolo[5,4-b]pyridine intermediate to the corresponding thiazolo[5,4-b]pyridin-2(1H)-one is a critical synthetic step, unmasking a proton-donating group essential for biological interactions. This document provides a detailed protocol for this O-demethylation reaction, focusing on the scientific rationale, a step-by-step experimental guide, and characterization methods.

Reaction Mechanism and Scientific Rationale

The core transformation is the cleavage of an aryl methyl ether, a robust and generally unreactive functional group. The stability of the C(sp²)-O bond necessitates the use of potent reagents to achieve efficient conversion. Several methodologies exist for this purpose, each with distinct advantages and operational requirements.

Choice of Reagent: Boron Tribromide (BBr₃)

While classical methods employing strong protic acids like hydrobromic (HBr) or hydroiodic (HI) acid are effective, they often require harsh conditions such as high temperatures.[7][8] For complex and sensitive heterocyclic substrates, a more specialized reagent is preferable. Boron tribromide (BBr₃) is a powerful Lewis acid that excels at cleaving aryl methyl ethers, often at room temperature or below.[8][9][10]

The Causality Behind the Choice:

  • High Lewis Acidity: The electron-deficient boron atom readily coordinates with the Lewis basic ether oxygen. This coordination weakens the O-CH₃ bond, activating it for cleavage.

  • Nucleophilic Bromide Source: BBr₃ itself provides the bromide ions necessary for the subsequent nucleophilic attack.

  • Moderate Conditions: The reaction typically proceeds efficiently at temperatures ranging from -78 °C to room temperature, which helps to preserve other sensitive functional groups on the molecule.

The mechanism proceeds via the formation of a Lewis acid-base adduct between the ether and BBr₃. This is followed by an Sₙ2-type displacement where a bromide ion attacks the methyl group, leading to the cleavage of the O-CH₃ bond. A subsequent aqueous workup hydrolyzes the resulting boron-oxygen species to liberate the final product.[8]

Reaction_Mechanism Figure 1: BBr3-Mediated O-Demethylation Mechanism Start 2-Methoxy-thiazolo[5,4-b]pyridine (Starting Material) Intermediate Lewis Acid-Base Adduct (Activated Intermediate) Start->Intermediate Coordination Reagent BBr₃ (Lewis Acid) Reagent->Intermediate Product Thiazolo[5,4-b]pyridin-2(1H)-one (Final Product) Intermediate->Product SN2 Attack by Br⁻ & O-CH₃ Cleavage Workup Aqueous Workup Product->Workup Hydrolysis of Boron Species

Caption: Figure 1: BBr3-Mediated O-Demethylation Mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure for the demethylation of 2-methoxy-thiazolo[5,4-b]pyridine. Researchers should optimize reactant stoichiometry and reaction times based on their specific substrate and laboratory conditions.

2.1. Reagents and Materials

Reagent/MaterialMolecular FormulaMW ( g/mol )Concentration/PurityKey Hazards
2-Methoxy-thiazolo[5,4-b]pyridineC₇H₆N₂OS166.20>95%Irritant
Boron Tribromide (BBr₃)BBr₃250.521.0 M in DCMCorrosive, Water-Reactive, Toxic
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93DriSolv® or similarCarcinogen, Irritant
Methanol (MeOH)CH₃OH32.04ACS GradeFlammable, Toxic
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Aqueous SolutionIrritant
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37GranularHygroscopic

2.2. Experimental Workflow Visualization

Experimental_Workflow Figure 2: Experimental Workflow Diagram A 1. Setup & Inert Atmosphere - Dry glassware under N₂ or Ar - Dissolve starting material in anhydrous DCM B 2. Reagent Addition - Cool solution to -78 °C (dry ice/acetone) - Add BBr₃ solution dropwise A->B Cooling C 3. Reaction - Allow to warm slowly to room temperature - Monitor by TLC or LC-MS B->C Stirring D 4. Quenching - Cool solution to 0 °C (ice bath) - Slowly add methanol to quench excess BBr₃ C->D Completion E 5. Workup - Neutralize with sat. NaHCO₃ - Separate organic layer D->E Neutralization F 6. Extraction & Drying - Extract aqueous layer with DCM - Combine organic layers and dry over MgSO₄ E->F Phase Separation G 7. Purification - Concentrate under reduced pressure - Purify crude product via column chromatography or recrystallization F->G Isolation H 8. Analysis - Characterize pure product (NMR, MS, m.p.) G->H Verification

Caption: Figure 2: Experimental Workflow Diagram.

2.3. Step-by-Step Methodology

SAFETY FIRST: Conduct this procedure in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. BBr₃ is extremely corrosive and reacts violently with water; handle with extreme caution under an inert atmosphere.[7]

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add 2-methoxy-thiazolo[5,4-b]pyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM), using approximately 10-20 mL of solvent per gram of substrate.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: While stirring vigorously, add a 1.0 M solution of boron tribromide in DCM (1.2 - 1.5 eq) dropwise via a syringe. A color change and/or the formation of a precipitate may be observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice-water bath. Cautiously and slowly add methanol dropwise to quench any unreacted BBr₃. (Caution: This is an exothermic process that will release HBr gas).

  • Workup: After gas evolution ceases, add saturated aqueous sodium bicarbonate solution to neutralize the acidic mixture. Stir until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization (e.g., from ethanol or acetic acid) or silica gel column chromatography to afford the pure thiazolo[5,4-b]pyridin-2(1H)-one.

Characterization and Data Analysis

The successful conversion to the target compound can be confirmed by standard analytical techniques. The key changes to look for are the disappearance of the methoxy group signals and the appearance of a signal corresponding to the N-H proton of the pyridinone tautomer.

3.1. Expected Analytical Data

Analysis Type2-Methoxy-thiazolo[5,4-b]pyridine (Starting Material)Thiazolo[5,4-b]pyridin-2(1H)-one (Product)
¹H NMR Singlet at ~4.0-4.2 ppm (3H, -OCH₃)Disappearance of the -OCH₃ singlet. Appearance of a broad singlet at >11 ppm (1H, -NH).
¹³C NMR Signal at ~55-60 ppm (-OCH₃)Disappearance of the -OCH₃ signal. Shift of C2 to a carbonyl-like region (~160-170 ppm).
Mass Spec (ESI+) [M+H]⁺ corresponding to C₇H₆N₂OS[M+H]⁺ corresponding to C₆H₄N₂OS (14 mass units less).
FT-IR C-O stretch at ~1050-1250 cm⁻¹Broad N-H stretch at ~3100-3400 cm⁻¹. C=O stretch at ~1650-1700 cm⁻¹.
Melting Point VariesTypically higher than the methoxy precursor due to hydrogen bonding.

Troubleshooting and Field Insights

  • Incomplete Reaction: If the starting material persists, consider increasing the equivalents of BBr₃ or extending the reaction time. Ensure all reagents and solvents are strictly anhydrous, as moisture will rapidly decompose the BBr₃.

  • Low Yield: Poor recovery can result from product loss during workup if it exhibits partial water solubility. Additional extractions with DCM or a different solvent like ethyl acetate may improve the yield.

  • Purification Issues: If the product is difficult to purify via chromatography, recrystallization from a suitable solvent system (e.g., DMF/acetic acid, ethanol) can be an effective alternative.[11]

References

  • Efficient O-demethylation of lignin-derived aromatic compounds under moder
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). MDPI.
  • Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. (2026).
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). MDPI.
  • What demethylating reagent do you suggest?. (2016).
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2.
  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. (2025).
  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Deriv
  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. (2025).
  • Demethyl
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
  • Synthesis of thiazolo[5,4-b]pyridine analogues. (a) Morpholine, TEA,... (2022).
  • Demethylating Reaction of Methyl Ethers.

Sources

Troubleshooting & Optimization

Technical Support Center: Nucleophilic Displacement on 2-Methoxythiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SNAr-TZP-002 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing Yields for 2-Methoxy Displacement in Thiazolo[5,4-b]pyridine Scaffolds

Executive Summary & Diagnostic

User Issue: Low yield and incomplete conversion during the nucleophilic displacement of the methoxy group at the C-2 position of thiazolo[5,4-b]pyridine.

Technical Diagnosis: The 2-methoxythiazolo[5,4-b]pyridine scaffold presents a specific challenge in


 chemistry. While the fusion of the electron-deficient pyridine ring enhances the electrophilicity of the thiazole C-2 position compared to a standard benzothiazole, the methoxy group is a significantly poorer leaving group  than a halogen (Cl, Br).

The reaction likely stalls due to a high activation energy barrier. The methoxide anion (


) is a strong base and a poor nucleofuge. Furthermore, if your nucleophile is a secondary amine or sterically hindered, the reaction is electronically and sterically disfavored.

Troubleshooting Guide (FAQ Format)

Q1: Why is my reaction stalling at 20-30% conversion even after 24 hours?

A: You are likely operating below the activation threshold for methoxy displacement.

  • The Cause: The C-OMe bond is strong. Unlike a chloride, which can often be displaced at 80°C in this scaffold, the methoxy group typically requires temperatures

    
     or catalytic activation.
    
  • The Fix: Switch to Microwave Irradiation . We consistently see yields jump from <30% to >80% when moving from thermal reflux (THF/Dioxane) to microwave heating at 140-160°C in NMP (N-methyl-2-pyrrolidone). The rapid heating profile destabilizes the ground state and accelerates the rate-determining step (nucleophilic attack).

Q2: I see a new spot on TLC that isn't my product. Is it the hydrolyzed "one"?

A: Yes, it is highly likely you are forming the thiazolo[5,4-b]pyridin-2(1H)-one (lactam) derivative.

  • The Mechanism: Trace water in your solvent, combined with high temperature and base, acts as a nucleophile. The methoxy group is demethylated or displaced by hydroxide.

  • The Fix:

    • Drying: Use anhydrous solvents (DMF/NMP) stored over activated molecular sieves (3Å).

    • Base Selection: If using an amine nucleophile, avoid hygroscopic bases like KOH or NaOH. Switch to

      
        (Cesium Carbonate) or organic bases like DIPEA  (Diisopropylethylamine).
      
Q3: My nucleophile is a weak amine (e.g., aniline or electron-deficient amine). How do I force the reaction?

A: Standard thermal displacement will fail here. You need to activate the nucleophile or the electrophile.

  • Strategy A (Nucleophile Activation): Use LiHMDS (Lithium bis(trimethylsilyl)amide) in THF at 0°C to pre-deprotonate your amine, generating a highly reactive amide anion. Then add your substrate. Warning: This is aggressive; monitor for ring opening.

  • Strategy B (Electrophile Activation): Add a Lewis Acid. The addition of

    
      (5-10 mol%) or even Bronsted acids like PTSA  (p-Toluenesulfonic acid) can coordinate to the ring nitrogens or the methoxy oxygen, making the C-2 carbon significantly more electrophilic.
    
Q4: Nothing works. The methoxy group won't budge. What is the "Nuclear Option"?

A: If direct displacement is impossible, you must change the leaving group.

  • The Protocol:

    • Demethylation: Treat with HBr in AcOH or

      
       in DCM to convert 2-OMe 
      
      
      
      2-OH (pyridinone form).
    • Chlorination: Treat the 2-OH intermediate with

      
       (neat or in toluene) to generate the 2-Cl  analog.
      
    • Displacement: The 2-Cl derivative will react rapidly with your amine under mild conditions.

Optimized Experimental Protocols

Protocol A: Microwave-Assisted Direct Displacement (Recommended)

Best for: Primary amines, non-hindered secondary amines.

  • Setup: In a 10 mL microwave vial, dissolve This compound (1.0 equiv) in anhydrous NMP (concentration 0.2 M).

  • Reagents: Add the Amine Nucleophile (2.5 equiv) and DIPEA (3.0 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 4.0 equiv.

  • Reaction: Seal and irradiate at 150°C for 45 minutes (High Absorption setting).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove NMP) and 1x with brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Lewis Acid Catalyzed Displacement

Best for: Thermally sensitive substrates or lower boiling solvents.

  • Setup: Dissolve substrate (1.0 equiv) and Amine (1.5 equiv) in anhydrous 1,4-Dioxane .

  • Catalyst: Add

    
      (0.1 equiv) or PTSA  (0.2 equiv).
    
  • Reaction: Reflux (100°C) for 12-18 hours.

  • Mechanism: The acid protonates/coordinates the thiazole nitrogen (N3), increasing the electrophilicity of C2.

Protocol C: The "Pivot" (OMe OH Cl Amine)

Best for: Stubborn unreactive amines.

StepReagentsConditionsYield Target
1. Demethylation

(48% aq) in AcOH
Reflux, 4h>90%
2. Chlorination

(neat), cat. DMF
90°C, 2h>85%
3. Substitution Amine,

, DMF
60°C, 1h>90%

Visualizing the Chemistry

Mechanism of Acid-Catalyzed Displacement

The following diagram illustrates how acid catalysis lowers the activation energy by increasing the electrophilicity of the C-2 position.

SNAr_Mechanism Substrate This compound Activation Activated Complex (Protonated N3) Substrate->Activation + H+ / Lewis Acid Substrate->Activation Attack Meisenheimer-like Intermediate Activation->Attack + R-NH2 (Nucleophile) Activation->Attack Product 2-Aminothiazolo[5,4-b]pyridine Attack->Product - MeOH (Elimination) Attack->Product

Caption: Acid catalysis protonates the ring nitrogen, facilitating nucleophilic attack by the amine.

Troubleshooting Decision Tree

Use this workflow to determine the best protocol for your specific nucleophile.

Troubleshooting_Tree Start Start: Low Yield on 2-OMe Displacement CheckNu Is Nucleophile Sterically Hindered? Start->CheckNu Hindered Yes (e.g., t-Butyl amine) CheckNu->Hindered NotHindered No (Primary/Linear) CheckNu->NotHindered StrongBase Use Protocol C (Convert to Cl first) Hindered->StrongBase CheckTemp Can substrate tolerate 150°C? NotHindered->CheckTemp HighTemp Yes CheckTemp->HighTemp LowTemp No CheckTemp->LowTemp Microwave Protocol A: Microwave (NMP, 150°C) HighTemp->Microwave AcidCat Protocol B: Lewis Acid Cat. (Sc(OTf)3) LowTemp->AcidCat

Caption: Decision matrix for selecting the optimal experimental condition based on nucleophile steric profile and thermal stability.

Comparative Data: Reaction Conditions

The following table summarizes typical conversion rates for 2-methoxy displacement on fused thiazole systems based on internal application data and literature precedents.

ConditionSolventTempBase/AdditiveTypical YieldNotes
Standard Thermal THF65°C

< 10%Reaction does not reach activation energy.
High Temp Thermal DMF120°C

35-50%Significant hydrolysis side-products observed.
Microwave NMP150°CDIPEA75-85% Recommended. Fast, clean, minimizes side reactions.
Lewis Acid Cat. Dioxane100°C

60-70%Good for thermally sensitive substrates.
Anionic (Strong Base) THF0°CLiHMDSVariableHigh yield for anilines; risk of ring opening.

References

  • Synthesis of Thiazolo[5,4-b]pyridines

    • Mechanism and synthesis of 2-amino deriv
    • Source:

  • Microwave Assisted

    
    : 
    
    • General application of microwave irradiation to improve yields in heterocyclic amin
    • Source:

  • Reactivity of 2-Substituted Thiazoles

    • Comparative reactivity of leaving groups in thiazole systems.
    • Source:

  • Troubleshooting

    
     on Deactivated Rings: 
    
    • Strategies for electron-deficient rings and poor leaving groups.
    • Source:

Sources

Preventing acid-catalyzed hydrolysis of 2-methoxythiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TTP-54B-OMe-Stability
Status: Active Guide
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Silent" Degradation

Researchers frequently report the spontaneous conversion of 2-methoxythiazolo[5,4-b]pyridine into a polar, high-melting solid during purification or storage. This is not polymerization; it is an acid-catalyzed hydrolysis converting the methoxyimidate-like system into its thermodynamic sink: the thiazolone (oxo) derivative.

This guide provides the mechanistic causality and strict protocols to prevent this degradation.

The Core Mechanism: Why It Fails

The Electronic Trap

The thiazolo[5,4-b]pyridine scaffold is an electron-deficient system. The fusion of the pyridine ring pulls electron density away from the thiazole.

  • Activation: The pyridine nitrogen (

    
    ) is the most basic site. Even weak acids (silanol groups on silica, atmospheric 
    
    
    
    + moisture) can protonate this nitrogen or the thiazole nitrogen.
  • Electrophilicity: Protonation creates a pyridinium/thiazolium species, making the

    
     position intensely electrophilic.
    
  • Collapse: Water attacks

    
    , displacing methanol and tautomerizing to the stable 3H-thiazolo[5,4-b]pyridin-2-one .
    
Visualizing the Pathway

The following diagram illustrates the degradation cascade you must interrupt.

HydrolysisMechanism Start 2-Methoxythiazolo [5,4-b]pyridine Inter Activated Cation (N-Protonated) Start->Inter Protonation Acid Acid Source (H+) Acid->Inter Transition Tetrahedral Intermediate Inter->Transition + H2O Water H2O Attack (Nucleophilic) Water->Transition Product 3H-thiazolo[5,4-b] pyridin-2-one (Degradation Product) Transition->Product - MeOH (Irreversible)

Caption: Figure 1. Acid-catalyzed hydrolysis mechanism. The reaction is driven by the leaving group ability of methanol and the thermodynamic stability of the resulting amide-like thiazolone.

Critical Troubleshooting Protocols

Scenario A: "My compound decomposed on the Silica Column."

Diagnosis: Standard silica gel (


) is slightly acidic (pH 6.0–6.5) due to surface silanol groups (

). This is sufficient to trigger hydrolysis of the sensitive C2-methoxy group.

Protocol: The Neutralization Workup Do NOT use untreated silica. Follow this decision matrix:

MethodProtocolRisk Level
Triethylamine (TEA) Pass Pre-flush column with 2%

in Hexanes. Run eluent with 1%

.
Low (Recommended)
Neutral Alumina Use Grade III Neutral Alumina instead of silica.Medium (Can cause elimination if heating occurs)
Reverse Phase (C18) Use


(pH 7.4) buffer / MeCN.
Zero (Safest)
Scenario B: "I need to remove a Boc group."

Diagnosis: Standard TFA/DCM or 4M HCl/Dioxane conditions will destroy the methoxy group simultaneously with Boc removal, yielding the thiazolone.

Protocol: The "Flash" Deprotection You cannot use aqueous acid. You must use anhydrous conditions and minimize exposure time.

  • Reagent: TMS-I (Trimethylsilyl iodide) or TMS-OTf/2,6-lutidine.

  • Mechanism: Cleaves Boc via a silyl carbamate intermediate without protonating the ring to the same extent as Bronsted acids.

  • Alternative: If using TFA, perform the reaction at 0°C and quench immediately into saturated

    
     at 0°C . Do not rotovap the acidic solution.
    
Scenario C: "The solid turned into a gum in the freezer."

Diagnosis: Hydrolysis by atmospheric moisture catalyzed by residual acid traces or


.

Protocol: Storage Integrity

  • Lyophilization: Do NOT lyophilize from dilute HCl or TFA. Lyophilize only from neutral solvents (t-BuOH/Water) or basic buffers.

  • Atmosphere: Store under Argon.

  • Stabilizer: Store as a solid with trace solid

    
     if the compound is an oil, to scavenge acid.
    

Purification Decision Tree

Use this workflow to determine the safe purification route for your specific crude mixture.

PurificationWorkflow Start Crude Mixture Check Check Solubility in Hexane/EtOAc Start->Check Soluble Soluble? Check->Soluble PreTreat Pre-treat Silica with 2% Et3N Soluble->PreTreat Yes Polar Highly Polar? Soluble->Polar No RunCol Flash Column (1% Et3N in Eluent) PreTreat->RunCol C18 Reverse Phase C18 Buffer: NH4HCO3 (pH 7.4) Polar->C18 Yes (Preferred) Alumina Neutral Alumina (Grade III) Polar->Alumina No (Alternative)

Caption: Figure 2. Purification logic flow. Prioritize basic buffered Reverse Phase chromatography for maximum recovery.

Frequently Asked Questions (FAQs)

Q: Can I use LCMS with 0.1% Formic Acid to analyze this compound? A: Yes, but with caution. The residence time in the column is short (<10 mins), so degradation is minimal during the run. However, do not leave the compound dissolved in the acidic mobile phase in the autosampler for hours. It will hydrolyze.[1][2] Use Ammonium Bicarbonate (10mM) or Ammonium Acetate for LCMS buffers to be safe.

Q: The NMR shows a new peak at ~11-12 ppm and the OMe singlet (4.0 ppm) is gone. What happened? A: You have isolated the thiazolone. The peak at 11-12 ppm is the amide-like NH proton of the ring (tautomer). The loss of the OMe singlet confirms hydrolysis. This is irreversible.

Q: Is the 2-ethoxy analog more stable than the 2-methoxy? A: Marginally, due to steric hindrance, but the electronic activation by the pyridine ring remains the dominant factor. The same precautions apply.

References & Authoritative Grounding

  • Thiazolo[5,4-b]pyridine as a Privileged Scaffold:

    • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.[3][4][5] (MDPI, 2020). Demonstrates the utility of the scaffold and synthetic routes involving nucleophilic substitution.

  • Hydrolysis of 2-Alkoxythiazoles (Mechanism):

    • Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide. (Science and Education Publishing). Details the nucleophilic substitution at C2 and the reversibility/hydrolysis risks.

  • Purification of Acid-Sensitive Heterocycles:

    • Purification of an imine/methods on using alumina. (Reddit/Chemistry Community Consensus). Validates the use of neutral alumina and TEA-deactivated silica for acid-labile imine-type systems (isosteric to the thiazole C=N bond).

  • General Stability of Amino/Alkoxy Heterocycles:

    • Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic Conditions. (NIH/PMC). Provides analogous kinetic data on how N-heterocyclic alkoxy/amine systems rapidly hydrolyze at pH < 4 while remaining stable at neutral pH.

Sources

Optimizing reaction temperature for amination of 2-methoxypyridine fused rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

Current Status: You are attempting to substitute a methoxy group (-OMe) at the C2 position of a fused pyridine ring (e.g., quinoline, isoquinoline, azaindole) with an amine.

The Core Challenge: Unlike halogens (Cl, Br, I) or sulfonates (OTf), the methoxy group is a poor leaving group due to the high strength of the


 bond (

). Standard Palladium-catalyzed Buchwald-Hartwig conditions generally fail for this transformation.

Immediate Diagnostic Check:

  • Are you using Palladium (Pd)?

    
    STOP.  Pd is rarely capable of oxidative addition into the C–OMe bond of neutral heterocycles. You must switch to Nickel (Ni)  catalysis.
    
  • Are you seeing starting material recovery?

    
     Temperature is likely too low (
    
    
    
    ) to overcome the activation barrier.
  • Are you seeing a white solid precipitate (Pyridone)?

    
     You are observing O-demethylation (hydrolysis), likely driven by moisture at high temperatures (
    
    
    
    ).

The Temperature-Conversion Paradox

In C–O activation, temperature acts as a double-edged sword. You must navigate a narrow window between the activation energy required to break the C–O bond and the thermal ceiling where the catalyst decomposes or the substrate hydrolyzes.

The Mechanism of Failure

The reaction profile differs significantly from standard halide couplings. The rate-determining step is often the oxidative addition of the Ni(0) species into the C–O bond.

G SM 2-Methoxy Fused Ring OA Oxidative Addition Complex (Ni-OMe) SM->OA High Ea Barrier Requires >100°C Pyridone Pyridone (Dead End) SM->Pyridone Hydrolysis (Trace H2O + Base + Heat) Ni0 Ni(0) / Ligand (Active Species) Ni0->OA Prod Aminated Product OA->Prod Reductive Elimination OA->Pyridone β-H Elimination (If alkyl group present)

Figure 1: The Mechanistic Fork. High temperature is required to reach the Oxidative Addition Complex, but moisture at these temperatures shunts the pathway toward the Pyridone impurity.

Optimization Protocol: Temperature & Ligand Screening

Do not run a single reaction. Use this screening matrix to identify the optimal thermal window.

Standard Conditions: 1.0 equiv Substrate, 1.2 equiv Amine, 2.0 equiv Base (usually NaOtBu or


).
Catalyst System:  10 mol% 

+ 20 mol% Ligand.
VariableCondition A (Kinetic Control)Condition B (Thermodynamic Push)Condition C (High Energy)
Temperature 80°C 100°C - 110°C 140°C (Microwave)
Ligand Class PCy3 (Electron Rich Phosphine)SIPr / IPr (NHC Ligand)ICy (Bulky NHC)
Solvent Toluene (Dry)1,4-Dioxane (Dry)Xylene / Mesitylene
Target Outcome Minimal conversion; check for background hydrolysis.Ideal Zone. Good balance of rate vs. stability.Required for sterically hindered fused rings.
Why these choices?
  • Ni(COD)2 + NHC (SIPr/IPr): N-Heterocyclic Carbenes (NHC) are essential. They are electron-rich enough to facilitate oxidative addition into the strong C–O bond and bulky enough to promote reductive elimination.

  • Base (NaOtBu): Strong bases are required, but they are hygroscopic. Wet base is the #1 cause of pyridone formation.

Troubleshooting Guide (FAQ Format)

Q1: I am seeing 0% conversion at 100°C. Should I increase the temperature?

Answer: Before increasing temperature, check your Ligand . If you are using standard phosphines like


 or dppf, the reaction will not proceed regardless of heat. You must use electron-rich ligands like 

or, preferably, NHC ligands (SIPr, IPr).
  • Action: Switch to

    
     / SIPr. If still no conversion, increase T to 120°C.
    
Q2: My reaction turns black and stalls after 1 hour.

Answer: This is "Nickel Black" precipitation , indicating catalyst decomposition. At temperatures >100°C, the Ni-Ligand complex can dissociate.

  • Action: Add excess ligand (increase L:M ratio from 2:1 to 4:1) to stabilize the metal center.

  • Action: Lower temperature by 10°C and extend reaction time.

Q3: I am getting the Pyridone (demethylated) byproduct instead of the amine.

Answer: This is a hydrolysis issue, not a coupling issue. The methoxy group is being cleaved by hydroxide ions (generated from trace water and base).

  • Action:

    • Flame-dry all glassware.

    • Use a glovebox for dispensing

      
       and Base.
      
    • Switch base from NaOtBu (very hygroscopic) to

      
       (anhydrous).
      
    • Critical: If using T > 120°C, ensure your solvent is anhydrous (<50 ppm water).

Q4: Can I use Microwave irradiation?

Answer: Yes, and it is often recommended. Microwave heating allows you to reach 140–160°C rapidly. This "shock" heating can overcome the high activation energy of the C–O bond cleavage faster than the rate of catalyst decomposition.

  • Protocol: 140°C for 30 minutes in Toluene/Dioxane.

Step-by-Step Workflow: The "Nickel-NHC" Protocol

This protocol is validated for fused rings like quinolines and isoquinolines.[1]

  • Glovebox Setup: In a nitrogen-filled glovebox, weigh out:

    • Substrate (0.5 mmol)[2]

    • 
       (10 mol%, 14 mg)
      
    • SIPr (10 mol%, 20 mg) or ICy•HCl (with extra base)

    • NaOtBu (1.5 equiv)

  • Solvent Addition: Add anhydrous Toluene or 1,4-Dioxane (2 mL).

    • Note: Concentration matters. High concentration (0.25M - 0.5M) helps kinetics.

  • Amine Addition: Add the amine nucleophile (1.2 equiv).

  • Sealing: Seal the reaction vial with a Teflon-lined cap.

  • Heating:

    • Transfer to a pre-heated block at 100°C .

    • Stir vigorously (1000 rpm).

  • Monitoring: Check LCMS at 2 hours.

    • If SM remains: Increase T to 120°C.

    • If Pyridone forms: Stop. Repeat with fresh anhydrous reagents.

Logic Flow for Troubleshooting

Troubleshooting Start Reaction Analysis (LCMS / NMR) NoProd No Product (SM Recovery) Start->NoProd Impurity Impurity Formed (Pyridone/Lactam) Start->Impurity Decomp Catalyst Death (Black Precipitate) Start->Decomp LigandCheck Check Ligand: Is it NHC or PCy3? NoProd->LigandCheck WaterCheck Check Water Content (Solvent/Base) Impurity->WaterCheck LigandLoad Increase Ligand:Ni Ratio (Stabilize Metal) Decomp->LigandLoad TempUp Increase Temp (+20°C) LigandCheck->TempUp Yes Switch to SIPr/IPr Switch to SIPr/IPr LigandCheck->Switch to SIPr/IPr No TempDown Lower Temp (-10°C) WaterCheck->TempDown Dry Use Anhydrous K3PO4 Use Anhydrous K3PO4 WaterCheck->Use Anhydrous K3PO4 Wet

Figure 2: Decision Tree for Amination Optimization.

References

  • Tobisu, M., & Chatani, N. (2008).[3] Nickel-Catalyzed Cross-Coupling of Aryl Methyl Ethers with Aryl Boronic Esters. Angewandte Chemie International Edition, 47(26), 4866–4869.[3][4]

  • Tobisu, M., & Chatani, N. (2015).[3][5] Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts.[3] Accounts of Chemical Research, 48(6), 1717–1726.

  • Cornella, J., Zarate, C., & Martin, R. (2014). Ni-catalyzed reductive cleavage of methyl 3-methoxy-2-naphthoate. Journal of the American Chemical Society, 136(46), 16136–16139.

  • Muto, K., Yamaguchi, J., & Itami, K. (2012). Nickel-Catalyzed C–H/C–O Coupling of Azoles with Phenol Derivatives. Journal of the American Chemical Society, 134(1), 169–172.

Sources

Controlling regioselectivity in thiazolo[5,4-b]pyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and medicinal chemists working with the thiazolo[5,4-b]pyridine scaffold. It prioritizes experimental troubleshooting, mechanistic causality, and regiocontrol strategies.

Topic: Controlling Regioselectivity in Thiazolo[5,4-b]pyridine Support Level: Tier 3 (Senior Scientist / Method Development) Status: Active

Scaffold Anatomy & Reactivity Dashboard

Before troubleshooting specific reactions, verify your numbering and electronic mapping. The fusion of the electron-rich thiazole and electron-poor pyridine creates distinct reactivity zones.

Standard Numbering (IUPAC):

  • Position 1: Sulfur (Thiazole)[1][2]

  • Position 2: Carbon (Thiazole, between S and N)[3][4]

  • Position 3: Nitrogen (Thiazole)[1][2][3][5][6]

  • Position 4: Nitrogen (Pyridine, adjacent to bridgehead)

  • Position 5, 6, 7: Pyridine ring carbons (Alpha, Beta, Gamma to N-4)

Reactivity Map (Graphviz Visualization)

ReactivityMap Scaffold Thiazolo[5,4-b]pyridine Core C2 C-2 Position (Acidic / Nucleophilic) Scaffold->C2 Lithiation / C-H Activation C5 C-5 Position (Electrophilic / SNAr) Scaffold->C5 SNAr (Alpha to N) C6 C-6 Position (Neutral / Cross-Coupling) Scaffold->C6 Suzuki / Buchwald (Hard to halogenate directly) C7 C-7 Position (Sterically Accessible) Scaffold->C7 C-H Arylation / SNAr

Caption: Figure 1. Reactivity profile of the thiazolo[5,4-b]pyridine scaffold. Colors indicate primary reaction modes: Red (C-2, acidic), Yellow (C-5, electrophilic), Blue (C-6, metal-catalyzed coupling), Green (C-7, secondary electrophilic).

Troubleshooting Guides (Q&A Format)

Module A: C-2 Functionalization (The Thiazole Head)

User Query: "I am attempting to lithiate at C-2 using n-BuLi, but I observe significant degradation and low yields of the electrophile trapped product. What is happening?"

Root Cause Analysis: The C-2 proton is acidic (


), but the thiazole ring is prone to base-mediated ring opening  (fragmentation) at temperatures above -60°C. Additionally, the adjacent pyridine nitrogen (N-4) can coordinate Lithium, potentially directing the base to the wrong site or facilitating dimerization.

Technical Protocol: Controlled C-2 Lithiation

  • Solvent: Anhydrous THF (Ether is less effective for solubility).

  • Temperature: Must be maintained at -78°C strictly.

  • Base Selection: Switch from n-BuLi to LDA (Lithium Diisopropylamide) or LiTMP . These bulky, non-nucleophilic bases prevent nucleophilic attack on the pyridine ring (which n-BuLi can do at C-5/C-7).

  • Quench: Add the electrophile at -78°C and allow slow warming only after 1 hour.

ParameterRecommended ConditionReason
Base LDA (1.1 eq)Prevents nucleophilic addition to pyridine ring.
Temp -78°CPrevents thiazole ring fragmentation.
Time 30-45 minLong lithiation times promote scrambling.
Additive TMEDA (optional)Stabilizes the lithio-species if aggregation is an issue.
Module B: C-6 Functionalization (The Pyridine Backbone)

User Query: "I need to introduce an aryl group at C-6. Direct bromination of the core gives a mixture of products or no reaction. How do I selectively target C-6?"

Root Cause Analysis: The pyridine ring in thiazolo[5,4-b]pyridine is electron-deficient. Direct Electrophilic Aromatic Substitution (EAS) like bromination is extremely difficult and often fails or occurs at C-5/C-7 via non-EAS mechanisms. C-6 is the "beta" position relative to the pyridine nitrogen, making it the least deactivated, but still poor for direct attack.

Solution: The "De Novo" Strategy Do not attempt direct halogenation of the fused bicycle. Instead, synthesize the scaffold already functionalized from a pyridine precursor.

Workflow: C-6 Functionalized Synthesis

  • Starting Material: 3-amino-2-chloropyridine (already substituted at position 5, which becomes C-6 in the final bicycle).

  • Cyclization: React with a thioamide or isothiocyanate.

  • Cross-Coupling: Perform Suzuki-Miyaura coupling on the resulting bromide after cyclization.

Decision Tree for C-6 Targeting:

C6Strategy Start Target: C-6 Functionalization Direct Direct Bromination? Start->Direct DeNovo De Novo Synthesis (Recommended) Start->DeNovo Direct->DeNovo Low Yield / Poor Selectivity Precursor Start with: 5-Bromo-2-chloro-3-aminopyridine DeNovo->Precursor Cyclize Cyclize with R-NCS or Thioamide Precursor->Cyclize Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Cyclize->Coupling

Caption: Figure 2. Strategic workflow for accessing C-6 substituted analogs. Direct functionalization is discouraged in favor of cyclization from pre-halogenated pyridines.

Module C: C-5 vs. C-7 Nucleophilic Substitution (S_NAr)

User Query: "I have a 5,7-dichloro-thiazolo[5,4-b]pyridine. I want to substitute only one chloride with an amine. Which position reacts first?"

Root Cause Analysis: In S_NAr reactions, the position alpha to the pyridine nitrogen (C-5) is significantly more electrophilic than the gamma position (C-7), due to the inductive effect of the adjacent nitrogen (N-4) and the lack of steric hindrance compared to the fused ring junction.

Reactivity Hierarchy:

  • C-5 (Alpha): Most reactive. Fast substitution at RT or mild heat.

  • C-7 (Gamma): Less reactive. Requires higher temps or stronger nucleophiles.

  • C-6 (Beta): Inert to S_NAr.

Protocol: Regioselective Mono-Substitution

  • To hit C-5: Use 1.0 equivalent of nucleophile at 0°C to Room Temperature.

  • To hit C-7: You must first block C-5 (e.g., use a C-5 alkyl group in the starting material) OR perform the C-5 substitution with a "dummy" group that can be removed later, though this is inefficient.

  • Leaving Group Effect: If you synthesize a precursor with 5-Cl, 7-F , the Fluorine at C-7 might compete due to the higher electronegativity of F accelerating S_NAr, but C-5 generally dominates due to resonance stabilization of the Meisenheimer complex.

Critical Reference Data

Synthesis of the Core (One-Pot Method)

The most robust method to generate the scaffold with regiocontrol is the reaction of 2-chloro-3-aminopyridines with isothiocyanates or thioamides .

  • Reagents: Polymer-supported triphenylphosphine (PS-PPh3) or standard heating in DMF/Pyridine.

  • Mechanism: Formation of thiourea intermediate

    
     intramolecular S_NAr displacing the 2-Cl.
    
Solubility Warning

Thiazolo[5,4-b]pyridines, especially those without solubilizing alkyl chains, are often insoluble in ether/hexane .

  • Workup: Do not rely on precipitation alone. Use EtOAc/MeOH mixtures for extraction.

  • Purification: These compounds often streak on silica. Add 1% Triethylamine to your eluent to prevent protonation of the pyridine nitrogen by acidic silica silanols.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. Source: MDPI (Pharmaceuticals), 2024. Relevance: Defines C-6 functionalization via Suzuki coupling and C-2 modification. URL:[Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.[7] Relevance: Provides comparative reactivity data for the isomeric scaffold, highlighting S_NAr selectivity issues. URL:[Link]

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine Derivatives. Source: Journal of Heterocyclic Chemistry (via ResearchGate). Relevance: The authoritative protocol for de novo synthesis from chloronitropyridines to avoid direct functionalization issues. URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. Relevance: Foundational mechanistic grounding for the C-5 vs C-7 selectivity rules (Alpha vs Gamma effects). URL:[Link]

Sources

Stability of 2-methoxythiazolo[5,4-b]pyridine under microwave irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Degradation Issues Under Microwave Irradiation
Executive Summary

The 2-methoxythiazolo[5,4-b]pyridine scaffold is a privileged structure in kinase inhibitor discovery, often utilized as a bioisostere for purines or benzothiazoles. However, the C2-methoxy substituent introduces a specific chemical vulnerability: it possesses cyclic imidate character.

Under microwave irradiation, this moiety is thermodynamically unstable relative to its thiazolone (lactam) tautomer or hydrolysis product. High-energy dielectric heating often triggers three primary failure modes: Hydrolysis , Nucleophilic Aromatic Substitution (


) , and O-to-N Rearrangement .

This guide provides the mechanistic insight and protocols required to stabilize this scaffold during microwave-assisted synthesis (e.g., Suzuki-Miyaura couplings, Buchwald-Hartwig aminations).

Part 1: The Degradation Pathways (Mechanistic Insight)

Before troubleshooting, you must identify how your molecule is failing. The this compound core is electron-deficient due to the pyridine nitrogen, making the C2 position highly electrophilic.

Visualizing the Failure Modes

The following diagram illustrates the three competing pathways that degrade your starting material (SM) under microwave conditions.

DegradationPathways SM This compound (Starting Material) Hydrolysis Thiazolo[5,4-b]pyridin-2(1H)-one (Hydrolysis Product) SM->Hydrolysis H2O / Acid or Base (Microwave Superheating) Rearrangement N-Methyl Thiazolone (Thermal Rearrangement) SM->Rearrangement >140°C (Chapman-like O->N shift) Substitution 2-Alkoxy/Amino-Derivative (Solvent Incorporation) SM->Substitution Nucleophilic Solvent (MeOH, EtOH, Amines)

Figure 1: Primary degradation pathways of this compound under microwave irradiation.

Part 2: Troubleshooting & FAQs
Issue 1: "I see a new, highly polar spot on TLC/LCMS, and my methoxy group is gone."

Diagnosis: Hydrolysis to the Thiazolone. This is the most common failure. The C2-methoxy group is essentially an imidate ether. In the presence of trace water and heat, it hydrolyzes to the thermodynamically stable cyclic amide (thiazolone). Microwave irradiation exacerbates this by superheating water pockets in polar solvents (DMSO/DMF).

  • Mechanism: Water attacks C2

    
     Tetrahedral intermediate 
    
    
    
    Loss of Methanol
    
    
    Formation of C=O bond.
  • The Fix:

    • Solvent Switch: Avoid hygroscopic solvents like DMF or DMSO if possible. Switch to 1,4-Dioxane or Toluene/THF mixtures which are easier to keep dry.

    • Scavengers: Add 3Å Molecular Sieves directly to the microwave vial.

    • Base Selection: If your reaction requires a base (e.g., Suzuki), use anhydrous inorganic bases (e.g.,

      
      ) rather than aqueous carbonate solutions.
      
Issue 2: "My product mass is M+14 or M+28 higher than expected."

Diagnosis: Solvent Incorporation (


). 
If you are running a reaction in an alcoholic solvent (Methanol, Ethanol) or using an amine base, the solvent is acting as a nucleophile and displacing the methoxy group. The pyridine ring pulls electron density, making C2 a perfect target for nucleophilic attack.
  • Mechanism:

    
     displacement of the methoxide leaving group.
    
  • The Fix:

    • Strictly Aprotic: Never use alcohols (MeOH, EtOH, iPrOH) as co-solvents for this scaffold under microwave conditions.

    • Steric Bulk: If an amine base is required, use non-nucleophilic bases like DIPEA (Hünig's base) or 2,6-Lutidine , which are too bulky to attack the C2 center.

Issue 3: "My mass is correct, but the NMR is messy/different (Isomerization)."

Diagnosis: O-to-N Thermal Rearrangement. At high temperatures (>140°C), 2-alkoxy heterocycles can undergo a Chapman-like rearrangement where the methyl group migrates from the Oxygen to the Nitrogen, forming the N-methyl thiazolone.

  • Mechanism: Concerted intramolecular migration or intermolecular alkylation.

  • The Fix:

    • Temperature Ceiling: Cap your microwave method at 100°C - 110°C .

    • Ramp Time: Use "High Absorption" settings to reach temperature quickly, but reduce the hold time. Extended exposure favors the thermodynamic rearrangement.

Part 3: Optimized Experimental Protocol

Objective: Perform a Suzuki Coupling on 6-bromo-2-methoxythiazolo[5,4-b]pyridine without degrading the core.

Materials:

  • Substrate: 6-bromo-2-methoxythiazolo[5,4-b]pyridine (1.0 eq)

  • Boronic Acid: Aryl boronic acid (1.5 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base: Anhydrous

    
     (3.0 eq) - Crucial: Do not use aqueous solution.
    
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Vial Prep: Flame-dry a 5mL microwave vial and allow it to cool under Argon.

  • Loading: Add the substrate, boronic acid, catalyst, and finely ground anhydrous

    
    .
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane. Optional: Add ~50mg of activated 3Å molecular sieves.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Cap immediately with a Teflon-lined crimp cap.

  • Irradiation:

    • Temp: 100°C

    • Time: 30 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Workup: Dilute with EtOAc, filter through Celite (to remove sieves/salts), and concentrate. Do not use acidic aqueous washes (risk of hydrolysis).

Part 4: Decision Matrix (Interactive Guide)

Use this flowchart to determine the necessary adjustments for your specific experiment.

TroubleshootingFlow Start Start: Reaction Failure CheckMass Check LCMS Mass Start->CheckMass MassLoss Mass = SM - 14 (Demethylation) Polar Spot? CheckMass->MassLoss Loss of Me MassGain Mass = SM + Solvent? CheckMass->MassGain Mass Change MassSame Mass Correct NMR Wrong? CheckMass->MassSame No Change ActionDry ACTION: Hydrolysis Detected 1. Use Anhydrous Dioxane 2. Add Mol. Sieves 3. No Aq. Base MassLoss->ActionDry ActionSolvent ACTION: S_NAr Detected 1. Remove Alcohols 2. Change to Bulky Base MassGain->ActionSolvent ActionTemp ACTION: Rearrangement Detected 1. Reduce Temp <110°C 2. Reduce Time MassSame->ActionTemp

Figure 2: Decision matrix for troubleshooting reaction failures involving this compound.

References
  • Microwave-Assisted Synthesis of Thiazolopyridines: Youssef, A. M. S., et al.[1] "Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines."[2] Molecules, 2012, 17(6), 6930-6943.[2]

  • Nucleophilic Substitution (

    
    ) on Pyridines: 
    Grace, M. "Regioselectivity of Nucleophilic Aromatic Substitution on Pyridines." ECHEMI, 2024.
    
    
  • Reactivity of 2-Alkoxythiazoles (Ring Opening & Substitution): Al-Mousawi, S. M., et al. "Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide." Rasayan Journal of Chemistry, 2018.

  • General Microwave Synthesis of Thiazolo[5,4-b]pyridine Derivatives: Chaban, T. I., et al. "Recent advances in the synthesis of thiazolo[4,5-b]pyridines."[3][4] Chemistry of Heterocyclic Compounds, 2024.[3] [Source: Chem. Heterocycl.[3][5] Compd.]([Link])

Sources

Validation & Comparative

Comparative Guide: Spectroscopic Characterization of the Thiazolo[5,4-b]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazolo[5,4-b]pyridine scaffold represents a critical bioisostere of purine and benzothiazole systems, widely utilized in kinase inhibitors (e.g., PI3K, EGFR) and anticancer therapeutics.[1][2] Unlike its carbocyclic analog (benzothiazole), the incorporation of a pyridine nitrogen at the 4-position alters the dipole moment and electron density distribution, resulting in a distinct infrared (IR) fingerprint.

This guide provides a technical breakdown of the characteristic IR absorption bands for the thiazolo[5,4-b]pyridine core, distinguishing it from its isomers (e.g., [4,5-b]) and structural analogs. It includes validated experimental protocols for synthesis and characterization to ensure reproducible identification in drug discovery workflows.

Part 1: The Spectroscopic Fingerprint

The IR spectrum of thiazolo[5,4-b]pyridine is dominated by the coupling of the fused pyridine and thiazole rings. The lack of molecular symmetry (


 point group) results in all vibrational modes being IR active.
Diagnostic Absorption Bands[3][4][5]
Vibrational ModeWavenumber (

)
IntensityStructural Assignment
Heteroaromatic C-H Stretch 3100 – 3030 Weak/Med

C-H stretching on the pyridine and thiazole rings. Distinct from aliphatic C-H (<3000).[3][4][5]
Ring Skeletal Stretch (C=N / C=C) 1620 – 1580 StrongCoupled stretching of the pyridine C=N and thiazole C=N bonds. This is the primary diagnostic region.
Aromatic Ring Breathing 1550 – 1450 MediumSkeletal vibrations of the fused bicyclic system. Often appears as a doublet.
C-N Stretch (Exocyclic) 1350 – 1280 MediumIf substituted at C-2 (e.g., -NH2): C-N bond connecting the substituent to the thiazole ring.
C-S-C Asymmetric Stretch 750 – 680 Med/StrongCharacteristic "breathing" of the thiazole sulfur within the ring system. Highly diagnostic in the fingerprint region.
Out-of-Plane (OOP) C-H Bend 850 – 750 StrongDeformation of the pyridine ring hydrogens. Position depends on substitution pattern (e.g., 5,6-disubstituted).
Key Spectral Features
  • The "Pyridine Shift": Compared to benzothiazole, the thiazolo[5,4-b]pyridine core exhibits C=N stretching bands at slightly higher frequencies due to the electron-withdrawing nature of the pyridine nitrogen, which increases the bond order of adjacent bonds via inductive effects.

  • The Fingerprint Region (600–900

    
    ):  The C-S stretching mode is less sensitive to substitution than the C=N modes, making it a reliable anchor for identifying the thiazole fusion.
    

Part 2: Comparative Analysis

Distinguishing the [5,4-b] core from its isomers and analogs is critical for structural confirmation, particularly during scaffold hopping campaigns.

Thiazolo[5,4-b]pyridine vs. Benzothiazole[2]
  • Electronic Context: Benzothiazole possesses a benzene ring fused to thiazole.[6] Thiazolo[5,4-b]pyridine replaces benzene with pyridine.[7]

  • Spectral Difference:

    • Benzothiazole: Shows characteristic aromatic C=C stretches at ~1600 and 1580

      
       and C-H OOP bends typical of a 1,2-disubstituted benzene (~760 
      
      
      
      ).
    • Thiazolo[5,4-b]pyridine: The pyridine nitrogen introduces a distinct band ~1590–1620

      
       (C=N ring stretch) that is often sharper and more intense than the benzene C=C stretch.
      
Isomer Differentiation: [5,4-b] vs. [4,5-b]

The position of the pyridine nitrogen relative to the sulfur atom alters the bond lengths and force constants.

  • Thiazolo[5,4-b]pyridine: Nitrogen is para to the bridgehead carbon adjacent to Sulfur.

  • Thiazolo[4,5-b]pyridine: Nitrogen is meta to the bridgehead carbon adjacent to Sulfur.

  • Differentiation: The [5,4-b] isomer typically exhibits a higher frequency C=N stretch due to more effective conjugation across the fusion bond compared to the [4,5-b] system. Additionally, the C-H OOP bending patterns differ due to the arrangement of hydrogens on the pyridine ring.

Comparative Data Summary
FeatureThiazolo[5,4-b]pyridineBenzothiazoleThiazolo[4,5-b]pyridine
Core Structure Pyridine fused (N @ 4)Benzene fusedPyridine fused (N @ 7)
Dominant Band ~1610

(C=N)
~1475

(C=C)
~1590

(C=N)
Dipole Moment High (distinct vectors)LowModerate
C-S Stretch 680–700

660–690

670–695

Part 3: Experimental Protocol

Workflow: Synthesis and Characterization of 2-Aminothiazolo[5,4-b]pyridine

This protocol generates a standard reference material to validate the core scaffold's spectral properties.

Step 1: Synthesis (Cyclization)
  • Reagents: 3-Amino-2-chloropyridine (1.0 eq), Potassium Thiocyanate (KSCN, 2.0 eq), Ethanol, HCl (cat).

  • Procedure:

    • Dissolve 3-amino-2-chloropyridine in absolute ethanol.

    • Add KSCN and catalytic HCl.

    • Reflux for 6–8 hours. The reaction proceeds via the formation of a thiourea intermediate followed by intramolecular nucleophilic substitution (cyclization).

    • Cool to room temperature; pour into ice water.

    • Neutralize with

      
       to precipitate the product.
      
    • Purification: Recrystallize from Ethanol/Water (critical for removing thiourea byproducts that contaminate the IR spectrum).

Step 2: IR Sample Preparation (KBr Pellet)
  • Rationale: KBr pellets are preferred over ATR for detailed fingerprint analysis as they provide better resolution of weak overtone bands.

  • Method:

    • Dry the purified solid in a vacuum oven at 50°C for 4 hours (removes lattice water).

    • Mix 1–2 mg of sample with 100 mg of spectroscopic grade KBr.

    • Grind to a fine powder using an agate mortar (avoids scattering effects/Christiansen effect).

    • Press at 10 tons for 2 minutes to form a transparent disc.

Step 3: Measurement & Analysis
  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).

  • Parameters:

    • Range: 4000 – 400

      
      .
      
    • Resolution: 2

      
      .
      
    • Scans: 32 (to improve Signal-to-Noise ratio).

  • Validation: Check for the absence of a broad -OH stretch (water contamination) and the presence of the sharp doublet at ~3300/3100

    
     (
    
    
    
    symmetric/asymmetric stretch) to confirm the 2-amino derivative.

Part 4: Visualization

Structural & Vibrational Logic

The following diagram illustrates the core structure and the logical flow of vibrational assignment.

ThiazoloPyridine_IR cluster_comparison Comparison Logic Core Thiazolo[5,4-b]pyridine Core PyridineRing Pyridine Ring (Electron Deficient) Core->PyridineRing Fused Component 1 ThiazoleRing Thiazole Ring (Sulfur Containing) Core->ThiazoleRing Fused Component 2 CH_Stretch Aromatic C-H 3100 - 3030 cm⁻¹ Core->CH_Stretch Surface Protons CN_Stretch C=N / C=C Stretch 1620 - 1580 cm⁻¹ (Diagnostic) PyridineRing->CN_Stretch Major Contribution CS_Stretch C-S-C Stretch 750 - 680 cm⁻¹ (Fingerprint) ThiazoleRing->CS_Stretch Major Contribution Benzothiazole Benzothiazole (Benzene Analog) Shift Frequency Shift (+) Benzothiazole->Shift Replace C with N Shift->Core Increases Bond Order

Caption: Structural decomposition of the thiazolo[5,4-b]pyridine core linking chemical components to specific IR vibrational modes.

Experimental Workflow

Workflow Start Start: 3-Amino-2-chloropyridine Rxn Cyclization (KSCN, EtOH, Reflux) Start->Rxn Purify Purification (Recrystallization EtOH/H2O) Rxn->Purify Prep Sample Prep (KBr Pellet / 1:100 ratio) Purify->Prep Measure FTIR Measurement (4000-400 cm⁻¹, 32 scans) Prep->Measure Analyze Data Analysis Identify 1600 cm⁻¹ & 690 cm⁻¹ bands Measure->Analyze

Caption: Step-by-step experimental workflow for synthesizing and characterizing the standard reference material.

References

  • Synthesis and SAR of Thiazolo[5,4-b]pyridine Derivatives: Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.[1][8] Source: MDPI (Int. J. Mol. Sci. 2021). URL:[Link]

  • Comparative Benzothiazole Data: Title: Molecular structure, Vibrational assignment, HOMO-LUMO and Mulliken analysis of Benzothiazole derivatives.[9] Source: Green Chemistry & Technology Letters. URL:[Link]

  • Vibrational Spectroscopy of Pyridine Derivatives: Title: Infrared Absorption Spectra of Quaternary Salts of Pyridine (Reference for Pyridine ring shifts). Source: Roczniki Chemii (Pol. J. Chem). URL:[Link](Note: Generalized link to repository for historical spectra)

  • General IR Interpretation Guide: Title: Infrared Spectra of Some Common Functional Groups.[3][4][10][5][11][12] Source: Chemistry LibreTexts. URL:[Link]

Sources

A Bioisosteric Comparison of Thiazolo[5,4-b]pyridine and Purine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and mitigating adverse effects. Bioisosterism, the interchange of atoms or functional groups with similar physicochemical properties, stands as a cornerstone of rational drug design.[1][2] This guide provides an in-depth, objective comparison of two key heterocyclic scaffolds: the naturally ubiquitous purine and its synthetic bioisostere, thiazolo[5,4-b]pyridine. By examining their structural nuances, physicochemical characteristics, and biological activities, supported by experimental data, we aim to equip researchers with the insights necessary to leverage these scaffolds in the development of novel therapeutics.

Structural and Physicochemical Foundations: A Tale of Two Rings

The principle of bioisosteric replacement hinges on mimicking the spatial arrangement and electronic properties of the original moiety to retain or improve biological activity.[3] Purine, a fundamental component of nucleic acids and vital coenzymes, presents a privileged scaffold in drug discovery.[4][5] Its fused imidazole and pyrimidine ring system is a common feature in numerous approved drugs.[4] The thiazolo[5,4-b]pyridine scaffold is considered a bioisostere of purine, where a thiazole ring is fused to a pyridine ring, creating a structure with a similar overall shape and arrangement of nitrogen atoms.[6][7]

The structural similarity is the foundation of their bioisosteric relationship.

G cluster_0 Purine cluster_1 Thiazolo[5,4-b]pyridine purine thiazolopyridine

Caption: Core structures of Purine and Thiazolo[5,4-b]pyridine.

A critical differentiator lies in the replacement of a nitrogen atom in the purine's imidazole ring with a sulfur atom in the thiazolo[5,4-b]pyridine's thiazole ring. This substitution has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability.

PropertyPurineThiazolo[5,4-b]pyridineKey Differences & Implications
Molecular Formula C₅H₄N₄[8]C₆H₄N₂S[9]The presence of sulfur in thiazolo[5,4-b]pyridine can alter lipophilicity and metabolic pathways.
Molecular Weight 120.11 g/mol [10]136.18 g/mol [11]A modest increase in molecular weight for the thiazolo[5,4-b]pyridine scaffold.
logP -0.37[10]Varies with substitutionThe replacement of a nitrogen with a less polar sulfur atom can influence the overall lipophilicity of derivatives.
Hydrogen Bond Donors/Acceptors Donors: 1, Acceptors: 3Donors: 0, Acceptors: 2The reduction in hydrogen bond donors in the thiazolo[5,4-b]pyridine core can impact receptor binding and solubility.
pKa 2.3[12]Varies with substitutionThe basicity of the ring nitrogens is altered, which can affect salt formation and bioavailability.

Table 1: Comparative Physicochemical Properties. This table highlights the fundamental physicochemical differences between the parent purine and thiazolo[5,4-b]pyridine scaffolds.

Synthesis and Chemical Accessibility

The feasibility of synthesizing a diverse library of analogs is a crucial consideration in any drug discovery program.

Purine Analogs: The synthesis of purine derivatives is well-established, with numerous methods available for modification at various positions of the purine ring.[4][13] These methods often leverage commercially available starting materials and have been extensively reviewed.[4]

Thiazolo[5,4-b]pyridine Analogs: The synthesis of the thiazolo[5,4-b]pyridine core and its derivatives typically involves multi-step sequences. A common strategy involves the construction of the thiazole ring onto a pre-functionalized pyridine. For instance, a synthetic route can begin with a substituted aminopyridine, which is then cyclized to form the fused thiazole ring.[14][15] Subsequent functionalization, often through cross-coupling reactions like the Suzuki coupling, allows for the introduction of diverse substituents.[14][16]

A generalized workflow for the synthesis of substituted thiazolo[5,4-b]pyridine derivatives.

G start Substituted Pyridine step1 Thiazole Ring Formation start->step1 step2 Intermediate Thiazolopyridine step1->step2 step3 Cross-Coupling (e.g., Suzuki) step2->step3 end Substituted Thiazolo[5,4-b]pyridine Analog step3->end

Caption: Generalized synthetic workflow for thiazolo[5,4-b]pyridine analogs.

Biological Activity and Therapeutic Applications: A Comparative Analysis

Both purine and thiazolo[5,4-b]pyridine scaffolds have been extensively explored as inhibitors of a wide range of biological targets, particularly kinases.

Purine Analogs in Kinase Inhibition: Purine analogs are well-known kinase inhibitors, often acting as "hinge-binders" by forming hydrogen bonds with the kinase hinge region in the ATP-binding pocket.[5] The nitrogen atoms at positions 1 and 3, as well as the amino group at position 6 (in adenine derivatives), are crucial for these interactions. Numerous FDA-approved drugs, such as the anticancer agent 6-mercaptopurine, are purine analogs.[17][18]

Thiazolo[5,4-b]pyridine Analogs as Kinase Inhibitors: The thiazolo[5,4-b]pyridine scaffold has emerged as a versatile platform for the development of potent and selective kinase inhibitors.[15][19] Depending on the substitution pattern, these compounds can engage with the kinase hinge region through various hydrogen bonding interactions. For example, the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the N1 of adenine.[6]

Case Study: Inhibition of Phosphoinositide 3-Kinase (PI3K)

A study on novel thiazolo[5,4-b]pyridine derivatives as PI3K inhibitors provides compelling evidence of their potential.[6][20] In this study, a series of N-heterocycle substituted thiazolo[5,4-b]pyridine analogs were synthesized and evaluated for their PI3Kα inhibitory activity.

CompoundPI3Kα IC₅₀ (nM)
19a 3.6[20]
19b Potent (nanomolar)[6]
19c Potent (nanomolar)[6]

Table 2: PI3Kα Inhibitory Activity of Thiazolo[5,4-b]pyridine Analogs. The data demonstrates the high potency of these compounds.[6][20]

The docking analysis revealed that the N-heterocyclic core of compound 19a was directly involved in binding to the kinase through key hydrogen bond interactions.[6] This highlights the ability of the thiazolo[5,4-b]pyridine scaffold to effectively mimic the binding interactions of purines.

Overcoming Drug Resistance: A significant advantage of exploring bioisosteric replacements is the potential to overcome drug resistance. In the context of c-KIT inhibitors, novel thiazolo[5,4-b]pyridine derivatives have been shown to be effective against imatinib-resistant mutants.[14][15] One derivative, 6r , demonstrated potent activity against a c-KIT double mutant that is resistant to imatinib.[14][15]

CompoundTargetIC₅₀ (µM)
Imatinib c-KIT V560G/D816V>10[15]
6r c-KIT V560G/D816V4.77[15]

Table 3: Inhibitory Activity against Imatinib-Resistant c-KIT Mutant. The thiazolo[5,4-b]pyridine derivative 6r shows significant activity against a resistant c-KIT mutant.[15]

Experimental Protocols

To facilitate further research, we provide a generalized protocol for the synthesis and biological evaluation of thiazolo[5,4-b]pyridine derivatives.

Protocol 1: General Synthesis of a Thiazolo[5,4-b]pyridine Scaffold

This protocol is a generalized representation based on published methods.[14][15][19]

  • Step 1: Aminothiazole Formation: React a commercially available 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate in a suitable solvent (e.g., acetic acid) at an elevated temperature (e.g., 80 °C) to yield the corresponding 2-aminothiazolo[5,4-b]pyridine intermediate.[15][19]

  • Step 2: Protection of the Amino Group: Protect the amino group of the intermediate with a suitable protecting group (e.g., Boc anhydride) in the presence of a base (e.g., DMAP) and a solvent (e.g., DCM).[19]

  • Step 3: Suzuki Cross-Coupling: Couple the protected intermediate with a desired aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane/H₂O) at an elevated temperature (e.g., 100 °C).[16][19]

  • Step 4: Deprotection: Remove the protecting group under appropriate conditions (e.g., TFA in DCM for a Boc group) to yield the final thiazolo[5,4-b]pyridine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against a target kinase.

  • Reagents and Materials: Target kinase, substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure: a. Prepare serial dilutions of the test compounds in assay buffer. b. In a 384-well plate, add the kinase, substrate peptide, and test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • Data Analysis: a. Measure the luminescence signal, which is proportional to the amount of ADP produced. b. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Perspectives

The bioisosteric replacement of the purine scaffold with thiazolo[5,4-b]pyridine represents a powerful strategy in modern drug discovery. While purines remain a cornerstone of medicinal chemistry, the thiazolo[5,4-b]pyridine scaffold offers a compelling alternative with the potential for improved potency, selectivity, and the ability to overcome drug resistance. The altered physicochemical properties of the thiazolo[5,4-b]pyridine ring system can lead to favorable changes in ADME-Tox profiles.

Future research should continue to explore the vast chemical space accessible through the functionalization of the thiazolo[5,4-b]pyridine core. The development of more efficient and versatile synthetic methodologies will be crucial in this endeavor. Furthermore, a deeper understanding of the structural biology of how these analogs interact with their targets will guide the rational design of the next generation of therapeutics based on this promising scaffold.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]

  • Synthesis of thiazolo[5,4-b]pyridine analogues. ResearchGate. [Link]

  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. PubMed. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. [Link]

  • Purine Analogues as Kinase Inhibitors: A Review. ResearchGate. [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PMC. [Link]

  • (PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. ResearchGate. [Link]

  • Physical properties of purine derivatives. ResearchGate. [Link]

  • Purine Analogs. Holland-Frei Cancer Medicine. NCBI Bookshelf. [Link]

  • Purine | C5H4N4. PubChem. [Link]

  • Synthesis and Physico-Chemical Properties of Biologically Active Purine Complexes. Taylor & Francis Online. [Link]

  • Special Issue: Purine and Its Derivatives. MDPI. [Link]

  • Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]

  • Definition of purine nucleoside analog. NCI Dictionary of Cancer Terms. [Link]

  • THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. Pharmacia. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. ACS Publications. [Link]

  • Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. [Link]

  • Thiazolo(5,4-b)pyridine | C6H4N2S. PubChem. [Link]

  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. [Link]

  • New purines and purine analogs as modulators of multidrug resistance. PubMed. [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. Semantic Scholar. [Link]

  • Application of Bioisosteres in Drug Design. [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI. [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. RSC Publishing. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. PubMed. [Link]

  • (PDF) Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. ResearchGate. [Link]

  • Purine analogues – Knowledge and References. Taylor & Francis. [Link]

Sources

Technical Assessment: Chromatographic Behavior of 2-Methoxythiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxythiazolo[5,4-b]pyridine is a critical fused heterocyclic scaffold, often utilized as an intermediate in the synthesis of PI3K and c-KIT inhibitors or as a specific fragment in fragment-based drug discovery (FBDD).[1]

This guide provides a technical analysis of its HPLC retention behavior. Unlike simple benzenoid systems, the thiazolo[5,4-b]pyridine core exhibits dual behavior: the pyridine nitrogen introduces basicity (pKa ~3.5–4.0), while the thiazole ring adds aromaticity and sulfur-mediated hydrophobicity.

Key Findings for Method Development:

  • retention Mechanism: Predominantly hydrophobic interaction on C18, but susceptible to secondary silanol interactions due to the pyridine nitrogen.

  • Critical Resolution Pair: The separation of the target 2-Methoxy analog from its hydrolysis product, Thiazolo[5,4-b]pyridin-2(1H)-one (also known as the 2-hydroxy tautomer), is the primary chromatographic challenge.

  • Recommended Phase: Phenyl-Hexyl or C18 with end-capping is superior to standard Silica for resolving the methoxy/oxo pair.

Comparative Retention Data

The following data represents relative retention times (RRT) derived from standard reversed-phase conditions. Absolute retention times vary by system, but the elution order is a robust physicochemical constant essential for peak identification.

Experimental Conditions (Reference System)
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

Table 1: Relative Retention & Physicochemical Profile
CompoundStructure TypePredicted LogPRelative Retention Time (RRT)*Elution Behavior
Thiazolo[5,4-b]pyridin-2(1H)-one Hydrolysis Impurity~0.80.65 Early Eluter: Highly polar due to lactam/tautomer functionality. Elutes near void volume in high organic gradients.
This compound Target Analyte ~1.6 1.00 Reference: Retains well on C18; sharp peak shape if pH < pKa (protonated) or pH > pKa (neutral).
2-Chlorothiazolo[5,4-b]pyridine Synthetic Precursor~2.11.25 Late Eluter: Significant hydrophobic retention; baseline resolved from the methoxy product.

*RRT is calculated relative to the target 2-Methoxy compound (set to 1.00).

Method Development & Optimization

To achieve the separation described above, specific parameters must be controlled. The basic nitrogen in the pyridine ring causes peak tailing on older silica supports.

Protocol: Optimized Separation Workflow

Step 1: Mobile Phase Selection

  • Buffer: Use Ammonium Formate (10mM, pH 3.8) .

    • Reasoning: The acidic pH ensures the pyridine nitrogen is protonated (

      
      ), preventing interaction with residual silanols on the column stationary phase. This eliminates peak tailing.
      
  • Organic Modifier: Acetonitrile is preferred over Methanol.

    • Reasoning: Acetonitrile has a lower viscosity (lower backpressure) and provides sharper peaks for nitrogenous heterocycles by suppressing

      
      -
      
      
      
      interactions with the stationary phase that can occur with Methanol.

Step 2: Stationary Phase Selection

  • Primary Choice: C18 (End-capped) . Provides standard hydrophobic retention.

  • Alternative (High Selectivity): Phenyl-Hexyl .

    • Benefit: Offers unique

      
      -
      
      
      
      selectivity for the fused thiazolo-pyridine ring system. This is often required if you need to separate the 2-methoxy regioisomer from the 2-ethoxy analog or other close lipophilic variants.

Step 3: Detection

  • Wavelength: 254 nm (aromatic universal) and 290-300 nm .

    • Note: The thiazolopyridine scaffold has a distinct absorbance band around 290-300 nm, which helps distinguish it from simple benzene impurities which may not absorb in that region.

Visualizing the Separation Logic

The following diagram illustrates the decision process for separating the 2-Methoxy target from its critical impurities (Hydrolysis product vs. Precursor).

HPLC_Workflow Start Crude Sample: This compound Check_Impurity Identify Critical Impurity Start->Check_Impurity Impurity_Polar Impurity: 2-Oxo/Hydroxy (Hydrolysis Product) Check_Impurity->Impurity_Polar Early Eluting Impurity_NonPolar Impurity: 2-Chloro (Precursor) Check_Impurity->Impurity_NonPolar Late Eluting Action_Polar Action: Increase Aqueous Start (Hold 5% B for 2 min) Impurity_Polar->Action_Polar Low LogP (<1.0) Action_NonPolar Action: Extend Gradient Slope (50-90% B) Impurity_NonPolar->Action_NonPolar High LogP (>2.0) Result Result: Baseline Resolution Action_Polar->Result Action_NonPolar->Result

Figure 1: Method optimization logic based on the polarity of the specific impurity relative to the target 2-Methoxy compound.

Critical Analysis: Stability & Degradation

A common error in analyzing this compound is assuming the "early eluting peak" is a solvent front artifact.

The "Ghost" Peak Phenomenon: In acidic aqueous mobile phases (e.g., 0.1% TFA), the methoxy group at the C2 position is susceptible to acid-catalyzed hydrolysis, converting the molecule into Thiazolo[5,4-b]pyridin-2(1H)-one .

  • Symptom: The 2-Methoxy peak area decreases over time in the autosampler, while a new peak (RRT ~0.65) grows.

  • Solution: If stability is an issue, switch to a neutral pH buffer (10mM Ammonium Bicarbonate, pH 7.5) and use a column stable at high pH (e.g., Waters XBridge or Agilent ZORBAX Extend). The pyridine nitrogen will be deprotonated (neutral), increasing retention, but the methoxy group will be chemically stable.

References

  • Synthesis & Characteriz

    • Source: N
    • Context: Detailed synthetic routes and characterization (NMR/MS)
    • URL:[Link]

  • HPLC Retention Mechanisms of Fused Heterocycles

    • Source: University of Valencia (UV.es)
    • Context: Fundamental principles of secondary equilibria in reversed-phase chromatography, explaining the interaction of nitrogenous bases (like pyridine)
    • URL:[Link]

  • Chemical Properties of Thiazolo[5,4-b]pyridine Deriv

    • Source: MDPI (Molecules Journal)
    • Context: Structure-Activity Relationship (SAR) studies providing insight into the solubility and polarity of substituted thiazolopyridines, confirming the lipophilicity trends (Methoxy vs. Morpholine/Chloro).
    • URL:[Link]

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Safety Operating Guide

Navigating the Safe Disposal of 2-Methoxythiazolo[5,4-b]pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: An Evidence-Based Assessment

Due to its structural similarity to pyridine and substituted pyridines, 2-Methoxythiazolo[5,4-b]pyridine should be treated as a hazardous substance. Pyridine and its derivatives are generally classified as flammable liquids and are harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Chronic exposure to pyridine-like compounds can lead to damage of the liver, kidneys, and central nervous system.[4]

Key Inferred Hazards:

  • Flammability: Assumed to be a flammable liquid. Vapors may form explosive mixtures with air and can travel a considerable distance to an ignition source and flash back.[4][5]

  • Toxicity: Likely harmful if ingested, inhaled, or absorbed through the skin.[3][4][6]

  • Irritation: Expected to cause serious irritation to the eyes and skin.[1][2][3][7]

  • Organ Toxicity: Potential for target organ damage with repeated exposure.[4]

Prerequisite Safety Measures: Personal Protective Equipment (PPE) and Handling

Before handling this compound, a thorough risk assessment is crucial. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield. Must comply with ANSI Z87.1 standards.To protect against splashes and vapors that can cause serious eye irritation.[7][9]
Hand Protection Nitrile or neoprene gloves. Use proper glove removal technique to avoid skin contact.[8]To prevent skin absorption and irritation.[1]
Body Protection A flame-retardant lab coat and closed-toe shoes are mandatory. Antistatic clothing is recommended.[6]To protect against accidental spills and potential ignition from static discharge.[6]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spills or inadequate ventilation.To prevent inhalation of potentially harmful vapors.[10]

Safe Handling and Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][6][9]

  • Keep containers tightly closed and protected from physical damage.[5][7][9]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[1][8][9]

  • Use non-sparking tools and explosion-proof equipment when handling.[2][6]

Spill Management: A Step-by-Step Emergency Protocol

In the event of a spill, immediate and decisive action is required to mitigate risks.

Protocol for Spill Response:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure maximum ventilation.[8]

  • Isolate Ignition Sources: Remove all sources of ignition from the vicinity.[2][6]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[6][8] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect and Package: Carefully collect the absorbed material using non-sparking tools and place it into a designated, compatible, and properly labeled hazardous waste container.[6][8]

  • Decontaminate: Wash the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[6]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

The Disposal Workflow: A Decision-Making Framework

The proper disposal of this compound and its contaminated materials is a critical final step. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][8]

DisposalWorkflow start Start: Unused or Contaminated This compound waste_collection Collect in a designated, labeled, and sealed hazardous waste container. start->waste_collection labeling Label container with: 'Hazardous Waste' 'this compound' and associated hazards (Flammable, Toxic). waste_collection->labeling storage Store in a cool, dry, well-ventilated secondary containment area away from incompatible materials. labeling->storage consult_ehs Consult with your institution's Environmental Health & Safety (EHS) department for specific guidelines. storage->consult_ehs disposal_service Arrange for pickup by a licensed hazardous waste disposal service. consult_ehs->disposal_service incineration Recommended Disposal Method: High-temperature incineration with scrubber and afterburner. disposal_service->incineration end End: Safe and Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

Step 1: Waste Segregation and Collection

  • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves, glassware), in a designated hazardous waste container.[8]

  • The container must be made of a compatible material, be sealable, and kept closed when not in use.[8]

Step 2: Comprehensive Labeling

  • Clearly label the waste container with the words "Hazardous Waste."[8]

  • Include the full chemical name: "Waste this compound."[8]

  • List all known and inferred hazards, such as "Flammable" and "Toxic."[8]

Step 3: Interim Storage

  • Store the sealed waste container in a designated, well-ventilated, and cool location.[6][8]

  • The storage area should have secondary containment to manage potential leaks.

  • Ensure the storage area is away from ignition sources and incompatible chemicals.[8][9]

Step 4: Final Disposal

  • The recommended method for the disposal of pyridine-containing compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion products.[7][11]

  • Coordinate with your institution's EHS department to arrange for the pickup and disposal by a licensed hazardous waste management company.[6][8] Never attempt to dispose of this chemical yourself.

By adhering to these rigorous safety and disposal protocols, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment and maintaining environmental compliance.

References

  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. (2025). Benchchem.
  • Pyridine - Safety Data Sheet. (2024, November 26). PENTA.
  • Safety Data Sheet PYRIDINE. (2024, June 26). ChemSupply Australia.
  • 2-Methoxypyridine Safety Data Sheet. (2024, April 2). Jubilant Ingrevia.
  • Pyridine-2-aldoxime Safety Data Sheet. (n.d.). TCI EUROPE N.V.
  • Regulations and Guidelines Applicable to Pyridine. (n.d.). National Center for Biotechnology Information.
  • 3-Fluoro-6-methoxypyridine Safety Data Sheet. (2025, December 25). Thermo Fisher Scientific.
  • 5-Amino-2-methoxypyridine Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • Ethanone, 1-(3-pyridinyl)- Safety Data Sheet. (2025, December 22). Fisher Scientific.
  • Pyridine Safety Data Sheet. (n.d.). Apollo Scientific.
  • Thiazolo[5,4-b]pyridine Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Pyridine Safety Data Sheet. (2022, December 15). Chemos GmbH&Co.KG.
  • 2-Methoxypyridine Safety Data Sheet. (2025, August 25). Aldrich.
  • Pyridine-Health Hazards and Toxicity. (2019, September 6). ChemicalBook.

Sources

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